6-Isopropyl-2-methylpyrimidin-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJZLLRTUWMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539317 | |
| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95206-97-6 | |
| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Isopropyl-2-methylpyrimidin-4-amine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Isopropyl-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the predicted spectral characteristics of this compound. Furthermore, it explores its potential biological activities, with a focus on its prospective role as a kinase inhibitor, and outlines detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Properties
This compound possesses a core pyrimidine ring substituted with an isopropyl group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 95206-97-6 | [1][] |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 132.7 ± 9.0 °C | [1] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add isobutyramidine hydrochloride (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-isopropyl-6-methyl-4-pyrimidinol.
Step 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine
-
To 2-isopropyl-6-methyl-4-pyrimidinol (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.
-
Stir the reaction mixture at reflux for 2-3 hours.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-6-isopropyl-2-methylpyrimidine.
Step 3: Synthesis of this compound
-
Dissolve 4-chloro-6-isopropyl-2-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Add an excess of aqueous ammonia solution.
-
Heat the reaction mixture in a sealed tube or under reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectral Data (Predicted)
As experimental spectra are not publicly available, the following are predictions based on the chemical structure and known spectral data for similar aminopyrimidine derivatives.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ (ppm): ~6.0-6.5 (s, 1H, pyrimidine C5-H), ~4.5-5.5 (br s, 2H, -NH₂), ~2.8-3.2 (septet, 1H, -CH(CH₃)₂), ~2.3-2.5 (s, 3H, -CH₃), ~1.2-1.4 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~165 (C4), ~163 (C6), ~160 (C2), ~100-105 (C5), ~35 (-CH(CH₃)₂), ~25 (-CH₃), ~22 (-CH(CH₃)₂) |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~2970-2870 (C-H stretch, aliphatic), ~1640 (N-H bend), ~1580, 1480 (C=N, C=C stretch, aromatic) |
| Mass Spec (EI) | Predicted m/z: 151 (M⁺), 136 (M⁺ - CH₃), 108 (M⁺ - C₃H₇) |
Potential Biological Activity and Signaling Pathways
Substituted pyrimidines are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The 2-aminopyrimidine scaffold, in particular, is a key feature in many kinase inhibitors.
Kinase Inhibition
Given the structural similarities to known kinase inhibitors, this compound is a candidate for targeting protein kinases. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[4] The general structure of many CDK inhibitors involves a heterocyclic core, such as a purine or pyrimidine, that forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
Caption: Hypothetical inhibition of a Cyclin-Dependent Kinase (CDK) by this compound, leading to cell cycle arrest.
Proposed Experimental Workflow for Biological Evaluation
Caption: A general experimental workflow for evaluating the biological activity of this compound.
Detailed Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin A)
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer.
-
In a 96-well plate, add the kinase (e.g., recombinant human CDK2/Cyclin A), the peptide substrate (e.g., a histone H1-derived peptide), and ATP.
-
Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., a panel of cell lines with known kinase dependencies) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a small molecule with a chemical scaffold that suggests potential as a biologically active agent, particularly as a kinase inhibitor. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and biological characterization. The proposed synthetic route is based on well-established chemical principles, and the outlined experimental protocols offer a clear path for investigating its potential therapeutic applications. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of 6-Isopropyl-2-methylpyrimidin-4-amine
This technical guide provides a comprehensive overview of the known and predicted physical properties of the pyrimidine derivative, 6-Isopropyl-2-methylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical and biological pathways.
Core Physical and Chemical Data
This compound, with the CAS number 95206-97-6, is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.
Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Boiling Point | 256.6 ± 20.0 °C (at 760 mmHg) | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Melting Point | Not Available | [1] |
| Aqueous Solubility | Not Determined | - |
| pKa (Predicted) | ~4.30 | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below. These are generalized protocols applicable to crystalline organic compounds and can be adapted for the specific analysis of this pyrimidine derivative.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a pure crystalline compound, the melting range is typically narrow.
Methodology: Capillary Melting Point Determination [3][4][5][6]
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting range, followed by a slower rate (1-2 °C per minute) for a precise measurement.
-
Data Recording: The temperature at which the first liquid is observed is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Methodology: Qualitative Solubility Testing [7][8][9][10]
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Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, and dichloromethane.
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Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
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Observation: The mixture is agitated vigorously. The compound is classified as soluble if it completely dissolves to form a clear solution. If it does not dissolve, it is classified as insoluble. For intermediate cases, terms like "partially soluble" or "sparingly soluble" can be used.
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pH-Dependent Solubility (for Aqueous Solutions): To assess the solubility of the amine in acidic and basic conditions, the test is repeated using 5% aqueous HCl and 5% aqueous NaOH. Increased solubility in acidic solution is expected for an amine due to the formation of a more soluble ammonium salt.
pKa Determination
The pKa value indicates the strength of an acid or a base and is a critical parameter in understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration [11][12][13][14][15]
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Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Visualizations: Synthesis and Biological Context
To provide a broader context for the utility of this compound, the following diagrams illustrate a general synthesis workflow for substituted pyrimidines and a representative biological signaling pathway that such compounds may modulate.
Generalized Synthesis Workflow
Substituted pyrimidines are often synthesized through condensation reactions. The following diagram outlines a general workflow for the synthesis and characterization of a 2,4,6-trisubstituted pyrimidine.
Hypothetical Biological Signaling Pathway Inhibition
Pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified kinase signaling cascade that could be a target for a pyrimidine-based inhibitor.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine CAS#: 1341073-92-4 [m.chemicalbook.com]
- 3. ursinus.edu [ursinus.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. store.astm.org [store.astm.org]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Isopropyl-2-methylpyrimidin-4-amine and the Broader Landscape of Pyrimidine Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of 6-Isopropyl-2-methylpyrimidin-4-amine, including its chemical identifiers and physicochemical properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document extends its scope to encompass the broader class of pyrimidine derivatives. It offers researchers, scientists, and drug development professionals a foundational understanding of the synthesis, potential biological activities, and relevant experimental protocols associated with this important class of heterocyclic compounds.
Compound Identification and Properties
The compound of interest is chemically identified as follows:
A summary of its known and predicted physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [4][2] |
| Molecular Weight | 151.21 g/mol | [4][2] |
| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 132.7 ± 9.0 °C | [4] |
Synthesis of Substituted Pyrimidines: A General Overview
A hypothetical workflow for the synthesis of a 2,4,6-trisubstituted pyrimidine is outlined below.
References
- 1. This compound, CasNo.95206-97-6 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. growingscience.com [growingscience.com]
Spectroscopic Profile of 6-Isopropyl-2-methylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Isopropyl-2-methylpyrimidin-4-amine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from established spectroscopic principles and data from analogous structures. It also includes generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features a pyrimidine ring, a primary amine, an isopropyl group, and a methyl group.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.0-6.5 | s | 1H | Pyrimidine C5-H |
| ~4.8-5.2 | br s | 2H | -NH₂ |
| ~2.8-3.2 | sept | 1H | Isopropyl CH |
| ~2.4-2.6 | s | 3H | C2-CH₃ |
| ~1.2-1.4 | d | 6H | Isopropyl (CH₃)₂ |
Note: The chemical shift of the amine protons (-NH₂) can be broad and its position may vary depending on solvent and concentration.
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C4 |
| ~160-165 | C2 |
| ~155-160 | C6 |
| ~100-105 | C5 |
| ~35-40 | Isopropyl CH |
| ~25-30 | C2-CH₃ |
| ~20-25 | Isopropyl CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 2960-2850 | Medium to Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | N-H bend (scissoring) |
| ~1580, ~1470 | Medium to Strong | C=N and C=C ring stretching |
| ~1380 | Medium | C-H bend (isopropyl gem-dimethyl) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 151 | [M]⁺ (Molecular ion) |
| 136 | [M - CH₃]⁺ |
| 108 | [M - C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and press arm thoroughly after the measurement.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ion source. For solutions, this may be via direct infusion or through a gas chromatograph (GC-MS). For solids, a direct insertion probe can be used.
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
The Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutic agents. Its inherent ability to mimic the purine core of ATP allows for effective targeting of a wide range of enzymes, particularly protein kinases, which are pivotal regulators of cellular processes. Dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, making them a prime focus for drug development. This technical guide provides a comprehensive overview of the biological significance of aminopyrimidine scaffolds, detailing their mechanism of action, therapeutic applications, and the experimental methodologies used in their evaluation.
The Versatility of the Aminopyrimidine Core
The aminopyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms and an amino substituent, serves as an exceptional framework for the design of enzyme inhibitors. Its structural resemblance to the adenine base of adenosine triphosphate (ATP) enables aminopyrimidine derivatives to function as competitive inhibitors, occupying the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream substrates.[1] This competitive inhibition is a key mechanism underlying the therapeutic efficacy of many aminopyrimidine-based drugs.[1]
The true power of the aminopyrimidine scaffold lies in its synthetic tractability. The pyrimidine ring can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. This chemical versatility has led to the development of aminopyrimidine derivatives that target a diverse array of biological targets with high specificity.[2]
Therapeutic Applications of Aminopyrimidine-Based Drugs
The broad applicability of the aminopyrimidine scaffold is evident in the number of FDA-approved drugs that incorporate this core structure. These drugs are utilized in the treatment of a wide spectrum of diseases, from various forms of cancer to autoimmune disorders.
Anticancer Agents
The most prominent application of aminopyrimidine scaffolds is in oncology. Several generations of tyrosine kinase inhibitors (TKIs) are built upon this framework and have revolutionized the treatment of various malignancies.
-
Chronic Myeloid Leukemia (CML): Imatinib, a pioneering TKI, contains a 2-aminopyrimidine moiety and is a cornerstone in the treatment of CML. It effectively inhibits the Bcr-Abl fusion protein, the causative driver of this disease. Nilotinib is another aminopyrimidine-based drug used in CML therapy.[2]
-
Breast Cancer: A class of drugs known as CDK4/6 inhibitors, which includes Palbociclib, Ribociclib, and Abemaciclib, all feature an aminopyrimidine core. These drugs are instrumental in the treatment of hormone receptor-positive breast cancer.[3]
-
Lung Cancer: The aminopyrimidine scaffold is central to the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[4] Osimertinib, a third-generation EGFR inhibitor, is a prominent example.[4]
Anti-inflammatory and Immunomodulatory Agents
The role of aminopyrimidine derivatives extends to the modulation of the immune system, primarily through the inhibition of Janus kinases (JAKs). JAK inhibitors interfere with the signaling of cytokines that are crucial for immune cell function and have been approved for the treatment of autoimmune diseases like rheumatoid arthritis.
Antimicrobial and Other Activities
Beyond cancer and inflammation, aminopyrimidine derivatives have demonstrated a wide range of other biological activities, including:
-
Antimicrobial properties: The scaffold has been explored for the development of new agents to combat antimicrobial resistance.[5]
-
β-glucuronidase inhibition: Certain aminopyrimidine derivatives have shown potent inhibition of β-glucuronidase, an enzyme implicated in conditions like colon cancer.[6][7]
-
Neurological disorders: The aminopyridine class of drugs, which shares structural similarities, is used in the treatment of neurological conditions.[8]
Quantitative Data on Aminopyrimidine Derivatives
The following tables summarize the inhibitory activities of various aminopyrimidine derivatives against key biological targets and cancer cell lines. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new and more potent inhibitors.
Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against Kinases
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| EGFR Inhibitors | |||
| Erlotinib | EGFR (PC-9, exon 19del) | 7 | [4] |
| Erlotinib | EGFR (H3255, L858R) | 12 | [9] |
| Afatinib | EGFR (PC-9, exon 19del) | 0.8 | [9] |
| Afatinib | EGFR (H1975, L858R+T790M) | 57 | [9] |
| Osimertinib | EGFR (PC-9ER, exon 19del+T790M) | 13 | [9] |
| Osimertinib | EGFR (H1975, L858R+T790M) | 5 | [9] |
| Almonertinib | EGFR (wild-type) | 3.39 | [4] |
| Almonertinib | EGFR (T790M/L858R) | 0.21 | [4] |
| Compound 5b | EGFR (wild-type) | 30.1 | [10] |
| Compound 5b | EGFR (T790M) | 12.8 | [10] |
| Compound 12 | EGFR (wild-type) | 14.5 | [10] |
| Compound 12 | EGFR (T790M) | 35.4 | [10] |
| BTK Inhibitors | |||
| Ibrutinib | BTK | 0.46 | [11] |
| Acalabrutinib | BTK | 3.0 | [11] |
| Zanubrutinib | BTK | Not specified | [12] |
| Tirabrutinib | BTK | 7.0 | [11] |
| Spebrutinib | BTK | 1.6 | [11] |
| Remibrutinib | BTK | 30 | [13] |
| Rilzabrutinib | BTK | 160 | [13] |
| Fenebrutinib | BTK | 16 | [13] |
| Compound 12 | BTK | 21 | [12] |
| Compound 16 | BTK | 27 | [12] |
| Compound 19 | BTK | 29.9 | [12] |
| JAK Inhibitors | |||
| Abrocitinib | JAK1 | 29 | [14] |
| Abrocitinib | JAK2 | 803 | [14] |
| Upadacitinib | JAK1 | 43 | [15] |
| Upadacitinib | JAK2 | 110 | [15] |
| Baricitinib | JAK1 | 5.9 | [15] |
| Baricitinib | JAK2 | 5.7 | [15] |
| Fedratinib | JAK2 | 3 | [16] |
| Fedratinib | JAK2 V617F | 3 | [16] |
| Pacritinib | JAK2 | 22 | [16] |
| Pacritinib | JAK2 V617F | 19 | [16] |
| Tofacitinib | JAK3 | 200 | [17] |
| Ruxolitinib | JAK1 | 3.3 | [17] |
| Ruxolitinib | JAK2 | 2.8 | [17] |
| Oclacitinib | JAK1 | 10 | [17] |
| Ritlecitinib | JAK3 | 33.1 | [17] |
Table 2: Antiproliferative Activity of Aminopyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9k | A549 | Lung Cancer | 2.14 | [18] |
| Compound 13f | A549 | Lung Cancer | 1.98 | [18] |
| Compound 9k | HCT-116 | Colon Cancer | 3.59 | [18] |
| Compound 13f | HCT-116 | Colon Cancer | 2.78 | [18] |
| Compound 9k | PC-3 | Prostate Cancer | 5.52 | [18] |
| Compound 13f | PC-3 | Prostate Cancer | 4.27 | [18] |
| Compound 9k | MCF-7 | Breast Cancer | 3.69 | [18] |
| Compound 13f | MCF-7 | Breast Cancer | 4.01 | [18] |
| Compound 8 | A431 | Skin Cancer | 2.31 | [10] |
| Compound 12 | A549 | Lung Cancer | 7.56 | [10] |
| Compound 14 | H1975 | Lung Cancer | 4.89 | [10] |
| S3c | A2780 (parent) | Ovarian Cancer | 15.57 | [9][19] |
| S3c | A2780CISR (resistant) | Ovarian Cancer | 11.52 | [9][19] |
| S5b | A2780CISR (resistant) | Ovarian Cancer | Not specified | [9][19] |
| S6c | A2780CISR (resistant) | Ovarian Cancer | Not specified | [9][19] |
Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against β-Glucuronidase
| Compound | IC50 (µM) | Reference |
| Compound 24 | 2.8 ± 0.10 | [6][20] |
| Compound 8 | 72.0 ± 6.20 | [6] |
| Compound 9 | 126.43 ± 6.16 | [6] |
| Compound 22 | 300.25 ± 12.5 | [6] |
| Compound 23 | 257.0 ± 4.18 | [6] |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [6][20] |
Key Signaling Pathways Targeted by Aminopyrimidine Inhibitors
The therapeutic effects of aminopyrimidine-based drugs are a direct result of their ability to modulate specific signaling pathways that are aberrantly activated in disease states. The following diagrams, rendered in DOT language, illustrate the points of intervention for these inhibitors in key cellular cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Its overactivation is a common feature in many cancers. Aminopyrimidine-based EGFR inhibitors block the kinase activity of the receptor, thereby preventing downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of aminopyrimidine-based drugs.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and immune responses. Aminopyrimidine-based JAK inhibitors block the phosphorylation cascade, thereby mitigating inflammatory responses.
Caption: JAK-STAT signaling pathway illustrating inhibition by aminopyrimidine derivatives.
Experimental Protocols
The discovery and development of novel aminopyrimidine-based drugs rely on a suite of robust and reproducible experimental assays. The following sections provide detailed methodologies for key experiments cited in the evaluation of these compounds.
Synthesis of Aminopyrimidine Derivatives
General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives:
This protocol describes a common method for synthesizing 2-aminopyrimidine derivatives via nucleophilic substitution.
-
Reactants: A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) is prepared.[6]
-
Reaction Conditions: The reaction is carried out under solvent-free conditions by heating the mixture at 80–90 °C.[6]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.[6]
-
Work-up: Upon completion, distilled water is added to the reaction mixture. The resulting precipitate is collected by filtration.[6]
-
Purification: The crude product is purified by crystallization from ethanol. If no precipitate forms upon the addition of water, the water is removed under vacuum, and the crude residue is then crystallized from ethanol.[6]
In Vitro Kinase Inhibition Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay:
This high-throughput assay measures kinase activity based on fluorescence resonance energy transfer (FRET).
-
Principle: A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the europium donor and an XL665-labeled streptavidin acceptor into close proximity, generating a FRET signal.[21]
-
Protocol:
-
Prepare a reaction mixture containing the target kinase, the biotinylated substrate peptide, and the test aminopyrimidine compound in a suitable kinase buffer.[21]
-
Initiate the kinase reaction by the addition of ATP.[21]
-
Incubate the reaction for a specified time at room temperature.
-
Stop the reaction and detect the FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay measures the amount of ADP generated, which is then converted to ATP. The newly synthesized ATP is used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
-
Protocol for BTK Inhibition Assay:
-
Prepare serial dilutions of the aminopyrimidine test compounds.
-
In a 384-well plate, add the recombinant human BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).[22]
-
Initiate the kinase reaction by adding ATP.[22]
-
Incubate the plate at room temperature for approximately 60 minutes.[22]
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.[22]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[22]
-
Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22]
-
Cell-Based Assays
MTT Cell Viability Assay:
This colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).[21]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[21]
-
Western Blotting for Phosphoprotein Analysis:
This technique is used to assess the inhibitory effect of a compound on the phosphorylation of a specific target protein within a signaling pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By employing an antibody that specifically recognizes the phosphorylated form of a protein, one can directly measure the inhibitory effect of a compound on the kinase that phosphorylates that protein.[21]
-
Protocol for EGFR Phosphorylation Inhibition:
-
Culture cells (e.g., A431) in 6-well plates to 70-80% confluency.
-
Treat the cells with various concentrations of the aminopyrimidine EGFR inhibitor for a specified time (e.g., 2-6 hours).[21]
-
Optionally, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes before harvesting to induce robust EGFR phosphorylation.[21]
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities to determine the extent of phosphorylation inhibition. The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.[21]
-
β-Glucuronidase Inhibition Assay
-
Principle: The assay measures the inhibition of the β-glucuronidase enzyme by observing the absorbance of p-nitrophenol, which is produced from the hydrolysis of p-nitrophenyl-β-D-glucuronide.[6]
-
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing 0.1 M acetate buffer, the test aminopyrimidine compound solution (dissolved in 100% DMSO), and the β-glucuronidase enzyme solution.
-
Pre-incubate the mixture at 37°C for 30 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a spectrophotometer.
-
D-saccharic acid 1,4-lactone is used as a standard inhibitor. The percentage of inhibition is calculated, and the IC50 values are determined.[6]
-
Conclusion
The aminopyrimidine scaffold has proven to be an exceptionally valuable and versatile core in the field of drug discovery. Its ability to effectively mimic the adenine ring of ATP has led to the development of a wide array of potent and selective enzyme inhibitors, particularly targeting protein kinases. The extensive body of research and the number of clinically approved drugs based on this scaffold are a testament to its significance. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of aminopyrimidine derivatives will undoubtedly lead to the discovery of novel therapeutics for a range of human diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to harness the full potential of this remarkable chemical scaffold.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Privileged Scaffold: Pyrimidine in Drug Discovery
An In-depth Technical Guide on the Role of Pyrimidine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic motif that has been instrumental in the development of a vast array of therapeutic agents. Its versatile chemical nature allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the role of pyrimidine derivatives in medicinal chemistry, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies.
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. Its prevalence in nature, as a core component of nucleobases like cytosine, thymine, and uracil, has made it a focal point for the design of biomimetic compounds. The ability of the pyrimidine core to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets such as enzymes and receptors, underpins its success as a "privileged scaffold."
Derivatives of pyrimidine exhibit a remarkable range of pharmacological effects, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular activities. This versatility stems from the ease with which the pyrimidine ring can be chemically modified at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.
Synthetic Strategies for Pyrimidine Derivatives
The synthesis of pyrimidine derivatives is a well-established field, with numerous classical and modern methods available to medicinal chemists. The most common approach is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.
A detailed, generalized experimental protocol for the Biginelli reaction, a classic method for pyrimidine synthesis, is provided below:
Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis
-
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., Lewis acids like Yb(OTf)₃, Brønsted acids like HCl) (0.1 mmol)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and the catalyst is prepared in the chosen solvent or under solvent-free conditions.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a duration determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it is filtered, washed with a cold solvent (e.g., ethanol), and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography on silica gel.
-
The structure and purity of the synthesized dihydropyrimidinone are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Therapeutic Applications and Mechanisms of Action
The broad therapeutic utility of pyrimidine derivatives is best illustrated by examining their roles in various disease areas.
Anticancer Agents
Pyrimidine derivatives are prominent in oncology, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a pyrimidine analog that acts as an antimetabolite. It is converted intracellularly to several active metabolites that interfere with DNA and RNA synthesis. One of its primary mechanisms is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.
Kinase Inhibitors: Many pyrimidine-based compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer. For example, Imatinib , while having a more complex heterocyclic core, features a crucial pyrimidine moiety that contributes to its binding to the ATP-binding pocket of the Bcr-Abl kinase in chronic myeloid leukemia. More specific examples include Gefitinib and Erlotinib , which target the epidermal growth factor receptor (EGFR) tyrosine kinase.
Below is a diagram illustrating the general mechanism of pyrimidine-based kinase inhibitors.
Caption: Mechanism of pyrimidine-based EGFR kinase inhibitors.
Quantitative Data for Selected Pyrimidine-Based Anticancer Drugs
| Drug | Target | IC₅₀ / Kᵢ | Cell Line / Assay |
| Fluorouracil (as FdUMP) | Thymidylate Synthase | Kᵢ ≈ 1 nM | Enzyme Assay |
| Gefitinib | EGFR Tyrosine Kinase | IC₅₀ = 20-80 nM | Various Cancer Cell Lines |
| Erlotinib | EGFR Tyrosine Kinase | IC₅₀ ≈ 2 nM | Enzyme Assay |
| Pemetrexed | Multiple Enzymes | Kᵢ = 1.3-3.4 nM | Enzyme Assays |
Antiviral Agents
The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drug development. They often act as chain terminators in viral DNA or RNA synthesis.
Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV. It is a nucleoside reverse transcriptase inhibitor (NRTI). Once phosphorylated in the host cell, it is incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination due to the lack of a 3'-hydroxyl group.
Lamivudine (3TC): A cytidine analog, Lamivudine is another NRTI used in the treatment of HIV and Hepatitis B. Its mechanism of action is similar to that of AZT, leading to the termination of viral DNA synthesis.
The workflow for the activation and mechanism of action of NRTIs is depicted below.
Caption: Activation and mechanism of pyrimidine-based NRTIs.
Quantitative Data for Selected Pyrimidine-Based Antiviral Drugs
| Drug | Target | EC₅₀ / Kᵢ | Virus / Cell Line |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | Kᵢ ≈ 2.5 nM | Enzyme Assay |
| Lamivudine (3TC) | HIV-1 Reverse Transcriptase | EC₅₀ = 10-50 nM | MT-4 cells |
| Sofosbuvir (Metabolite) | HCV NS5B Polymerase | IC₅₀ ≈ 50 nM | Enzyme Assay |
Antimicrobial Agents
Pyrimidine derivatives also play a crucial role in combating bacterial and fungal infections.
Trimethoprim: This antibacterial agent is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor for the synthesis of purines, pyrimidines, and several amino acids. The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is key to its therapeutic efficacy. It is often used in combination with sulfamethoxazole to create a synergistic effect.
Flucytosine (5-FC): An antifungal drug, flucytosine is converted to 5-fluorouracil within fungal cells by the enzyme cytosine deaminase. 5-FU is then further metabolized to inhibit fungal DNA and RNA synthesis. The absence of cytosine deaminase in human cells provides the basis for its selective toxicity.
The logical relationship of the synergistic action of Trimethoprim and Sulfamethoxazole is shown below.
Caption: Synergistic inhibition of folate synthesis.
Quantitative Data for Selected Pyrimidine-Based Antimicrobial Drugs
| Drug | Target | MIC (Minimum Inhibitory Concentration) | Organism |
| Trimethoprim | Dihydrofolate Reductase | 0.05-1.5 µg/mL | Escherichia coli |
| Flucytosine | DNA/RNA Synthesis | 0.1-10 µg/mL | Candida albicans |
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly productive platform for the discovery of new drugs. Its inherent drug-like properties and synthetic tractability ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel pyrimidine derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. The exploration of new chemical space around the pyrimidine core, coupled with advances in computational drug design and high-throughput screening, promises to unlock the full therapeutic potential of this remarkable heterocycle. The integration of pyrimidine moieties into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier in the ongoing quest for innovative medicines.
The Therapeutic Potential of Substituted Pyrimidines: A Technical Guide for Drug Discovery
Introduction: The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the backbone of nucleobases and a wide array of pharmacologically active compounds.[1] The inherent biological relevance and synthetic tractability of pyrimidines have established them as a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents with diverse applications.[1][2] This technical guide provides an in-depth overview of the potential therapeutic applications of substituted pyrimidines, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS)-related activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Applications of Substituted Pyrimidines
Substituted pyrimidines have emerged as a significant class of anticancer agents, with numerous derivatives demonstrating potent antiproliferative and cytotoxic effects across a range of cancer cell lines.[3][4] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[4][5]
Mechanisms of Action
A prominent mechanism by which substituted pyrimidines exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[6][7]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Several 2,4,5,6-tetrasubstituted and N2,N4-disubstituted pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[6][8] By binding to the ATP-binding pocket of CDKs, these compounds can halt the cell cycle, often at the G1/S or G2/M phase, and induce apoptosis in cancer cells.[4][8]
-
Peptidyl-prolyl cis-trans Isomerase (Pin1) Inhibition: Pin1 is overexpressed in many cancers and plays a crucial role in regulating the function of numerous proteins involved in oncogenesis.[1][3] Certain pyrimidine derivatives have been shown to inhibit Pin1 activity, leading to the suppression of cancer cell growth.[1][9]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrimidine-based compounds have been developed as inhibitors of EGFR tyrosine kinase, which is often overactive in various cancers, including non-small cell lung cancer and breast cancer.[10]
-
Other Kinase Targets: Substituted pyrimidines have also been shown to target other kinases involved in cancer progression, such as mTOR kinase and Aurora A kinase.[11][12]
Beyond kinase inhibition, some pyrimidine derivatives function as modulators of nuclear receptors like Nur77, which can induce apoptosis in cancer cells.[4]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of various substituted pyrimidine derivatives against different cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
Table 1: In Vitro Anticancer Activity of Substituted Pyrimidines
| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| 2,4,5,6-tetrasubstituted pyrimidines | Various human tumor cells | Potent inhibition | [6] |
| N-benzyl aminopyrimidine (2a) | Various tumor cell lines | 4 - 8 | [13] |
| Pyrimidine derivatives (2a, 2f, 2h, 2l) | Pin1 Inhibition | < 3 | [9] |
| N-(pyridin-3-yl) pyrimidin-4-amine (17) | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | [4] |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (15) | Liver cancer cell lines | Good potency | [4] |
| 3-phenyltetrahydrobenzo[6][13]theno[2,3-d]pyrimidine (20) | HCT-116 | Superior to doxorubicin | [4] |
| 2,4,5-trisubstituted pyrimidine | HeLa | 0.9 | [12] |
| Pyrimidine-tethered chalcone (B-4) | MCF-7 | 6.70 ± 1.02 | [10] |
| Pyrimidine-tethered chalcone (B-4) | A549 | 20.49 ± 2.71 | [10] |
| (4-Pyrazolyl)-2-aminopyrimidine (17) | CDK2 Inhibition | 0.29 nM | [14] |
| Pyridothienopyrimidine derivatives | HCT-116 | Good activity | [15] |
| Pyridothienopyrimidine derivatives | PC-3 | Moderate to good activity | [15] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.[16] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).[16]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The yellow MTT is reduced to purple formazan crystals by metabolically active cells.[2][16]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: In a microplate, combine the purified kinase enzyme, a kinase-specific substrate (often a peptide), and ATP.
-
Compound Addition: Add the test pyrimidine compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a metal cofactor (e.g., MgCl₂).
-
Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: A general experimental workflow for the discovery and evaluation of novel anticancer pyrimidine derivatives.
Caption: Mechanism of cell cycle arrest by CDK2-inhibiting substituted pyrimidines.
Antimicrobial Applications of Substituted Pyrimidines
The pyrimidine nucleus is a key component of several established antimicrobial drugs, and research continues to explore novel derivatives with potent antibacterial and antifungal activities.[17][18]
Mechanisms of Action
A primary mechanism of antimicrobial action for many pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[17] This pathway is vital for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, these compounds disrupt microbial growth and replication.[17] Other pyrimidine-based compounds may exert their effects by inhibiting bacterial cell division through targeting proteins like FtsZ.[19]
Quantitative Data: Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of various substituted pyrimidine derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values.
Table 2: In Vitro Antimicrobial Activity of Substituted Pyrimidines
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Chalcone substituted pyrimidines | E. coli | Appreciable activity | [20] |
| m-Bromo substituted aminopyrimidine | E. coli | High activity | [20] |
| Pyrimidinopyrazoles and pyrimidinotriazoles | S. aureus, B. subtilis | Moderate activity | [17] |
| Pyrimidinopyrazoles and pyrimidinotriazoles | C. albicans, A. niger | Significant activity | [17] |
| 2,4,6-trisubstituted pyrimidines | Plasmodium falciparum | 0.25 - 2 | [21] |
Experimental Protocols
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[22]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test pyrimidine compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[17]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Applications of Substituted Pyrimidines
Substituted pyrimidines have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[23][24]
Mechanisms of Action
A major mechanism of anti-inflammatory action for pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the production of prostaglandins during inflammation.[25][26] By inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory mediators.[25] Some pyrimidines also exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[24]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of various substituted pyrimidine derivatives.
Table 3: In Vivo Anti-inflammatory Activity of Substituted Pyrimidines
| Compound Class | Assay | Activity | Reference |
| 2-mercapto-3-(N-alkyl) pyrimido[5,4- c]cinnolin-4-(3H)-ones | Carrageenan-induced paw edema | 47.6% decrease in edema | [23] |
| 7,7,8a-trimethylhexahydrothiazolo[3,2-c]pyrimidine-5-thione (19) | Carrageenan-induced paw edema | 37.4% inhibition at 100 mg/kg | [23] |
| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | Carrageenan-induced paw edema | Potent activity | [27] |
| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) | Carrageenan-induced paw edema | Potent activity | [27] |
Experimental Protocols
This is a widely used animal model to screen for acute anti-inflammatory activity.[9][28]
-
Animal Grouping: Divide rodents (e.g., rats or mice) into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrimidine compound.
-
Compound Administration: Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) to the respective animal groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each animal at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[28]
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Antiviral Applications of Substituted Pyrimidines
The pyrimidine scaffold is present in several clinically important antiviral drugs, and the development of novel pyrimidine-based antiviral agents remains an active area of research.[29][30][31]
Mechanisms of Action
Many antiviral pyrimidine derivatives are nucleoside analogs that, after intracellular phosphorylation, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.[12] Others may inhibit viral enzymes such as reverse transcriptase or viral proteases. Some non-nucleoside pyrimidine derivatives have also shown antiviral activity against a range of viruses, including influenza virus and coronaviruses.[31][32]
Quantitative Data: Antiviral Activity
The following table presents the in vitro antiviral activity of various substituted pyrimidine derivatives.
Table 4: In Vitro Antiviral Activity of Substituted Pyrimidines
| Compound Class | Virus | EC50 (µM) | Reference |
| 2-amino-4-(omega-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 | [31] |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | HCoV-229E, HCoV-OC43 | Intriguing activity | [32] |
| Uracil Nucleoside derivatives | Herpes Simplex Virus 1 (HSV-1) | Equal to or higher than acyclovir | [12] |
Experimental Protocols
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a specific adsorption period.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test pyrimidine compound.
-
Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.
-
Plaque Visualization: Fix and stain the cell monolayers to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
CNS-Related Applications of Substituted Pyrimidines
Substituted pyrimidines are being investigated for their potential in treating various central nervous system (CNS) disorders, including Alzheimer's disease and pain.[7][8]
Mechanisms of Action
In the context of Alzheimer's disease, pyrimidine derivatives have been designed as acetylcholinesterase (AChE) inhibitors, which increase the levels of the neurotransmitter acetylcholine in the brain.[7][33] Some derivatives also exhibit neuroprotective effects. For pain and inflammation, certain pyrimidines act as adenosine kinase inhibitors, increasing the concentration of adenosine, which has analgesic and anti-inflammatory properties.[9] Other CNS-active pyrimidines can act as antagonists at muscarinic acetylcholine receptors or as modulators of serotonin and adenosine receptors.[8][34]
Quantitative Data: CNS-Related Activity
The following table summarizes the biological activity of CNS-targeted substituted pyrimidines.
Table 5: Biological Activity of CNS-Active Substituted Pyrimidines
| Compound Class | Target/Activity | Potency | Reference |
| N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b) | Anti-Alzheimer's profile | Excellent | [7][33] |
| 6-substituted pyridopyrimidines (ABT-702) | Adenosine kinase inhibition | Potent, oral activity | [9] |
| 4,6-disubstituted pyrimidines | M4 muscarinic antagonist | IC50 < 300 nM | [34] |
Experimental Protocols
Animal models are used to evaluate the potential of compounds to improve cognitive deficits associated with Alzheimer's disease.
-
Animal Model: Use a suitable animal model of Alzheimer's disease, such as a transgenic mouse model or a chemically-induced amnesia model (e.g., scopolamine-induced amnesia in rodents).
-
Compound Administration: Administer the test pyrimidine compound to the animals for a specified duration.
-
Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze (spatial learning and memory) or the passive avoidance test (learning and memory).
-
Biochemical Analysis: After the behavioral tests, collect brain tissue to measure biochemical markers associated with Alzheimer's disease, such as AChE activity, amyloid-beta plaque deposition, and tau phosphorylation.
-
Data Analysis: Compare the performance of the treated animals in behavioral tests and the levels of biochemical markers with those of the control group.
Synthesis of Substituted Pyrimidines
A variety of synthetic methods are available for the preparation of substituted pyrimidines, allowing for the generation of diverse chemical libraries for drug discovery.
General Synthesis of 2,4,6-Trisubstituted Pyrimidines
A common method involves the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted aldehyde to form a chalcone, which is then cyclized with guanidine hydrochloride in the presence of a base.[27][29]
-
Chalcone Synthesis: React an acetophenone with a substituted aromatic or heteroaromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone.
-
Pyrimidine Ring Formation: React the purified chalcone with guanidine hydrochloride in a basic alcoholic solution (e.g., sodium ethoxide in ethanol) under reflux to afford the 2,4,6-trisubstituted pyrimidine.[27]
Synthesis of Aminopyrimidine Derivatives
Aminopyrimidines can be synthesized through various routes, including the reaction of β-dicarbonyl compounds with guanidine or the substitution of halogenated pyrimidines.[6][35]
-
From β-Dicarbonyl Compounds: React a β-ketoester or β-diketone with guanidine hydrochloride in the presence of a base (e.g., K₂CO₃) to yield the corresponding 2-aminopyrimidine derivative.[35] This reaction can often be performed under microwave irradiation.[35]
-
From Halogenated Pyrimidines: React a dihalopyrimidine, such as 2-amino-4,6-dichloropyrimidine, with various amines in the presence of a base (e.g., triethylamine) to achieve nucleophilic substitution of the halogen atoms and introduce different amino substituents.[13]
Conclusion
Substituted pyrimidines represent a versatile and highly valuable scaffold in modern drug discovery. Their diverse therapeutic applications, spanning from oncology to infectious diseases and neurological disorders, underscore their significance in medicinal chemistry. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and improved pyrimidine-based drugs to address unmet medical needs. This guide provides a foundational resource for researchers to build upon in their quest for the next generation of pyrimidine therapeutics.
References
- 1. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Pyrimidine synthesis [organic-chemistry.org]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Document: Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (CHEMBL4219172) - ChEMBL [ebi.ac.uk]
- 24. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 35. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: 6-Isopropyl-2-methylpyrimidin-4-amine Mechanism of Action Discovery
Notice: Following a comprehensive literature and database search, there is currently no publicly available scientific data detailing the mechanism of action, biological targets, or specific signaling pathways for the compound 6-Isopropyl-2-methylpyrimidin-4-amine. The information presented in chemical databases is limited to its basic physical and chemical properties.
Consequently, the creation of an in-depth technical guide that includes quantitative data, detailed experimental protocols, and signaling pathway diagrams, as originally requested, is not feasible at this time.
This document serves to outline the hypothetical steps and methodologies that would be employed in a research setting to discover and characterize the mechanism of action of a novel compound such as this compound. This theoretical framework is provided for informational purposes to guide researchers and drug development professionals.
Section 1: Theoretical Framework for Mechanism of Action Discovery
The discovery of a compound's mechanism of action is a systematic process that typically begins with broad screening and progresses to more focused and detailed studies. The general workflow for a novel small molecule like this compound would involve target identification, target validation, and pathway elucidation.
Initial High-Throughput Screening (HTS)
The first step would be to screen the compound against a diverse panel of biological targets to identify potential activities.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for initial target identification.
Target Identification and Validation
Once putative targets are identified, a series of more specific assays are required to confirm the interaction and determine its nature (e.g., agonist, antagonist, inhibitor).
Experimental Protocols:
-
Binding Assays: To confirm direct interaction between the compound and the putative target protein.
-
Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Procedure Outline (SPR):
-
Immobilize the purified target protein on a sensor chip.
-
Flow various concentrations of this compound over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the binding.
-
Calculate association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
-
-
Functional Assays: To determine the effect of the compound on the biological activity of the target.
-
Example (Kinase Target): In vitro kinase assay.
-
Procedure Outline:
-
Incubate the purified kinase with its substrate and ATP in the presence of varying concentrations of the compound.
-
Measure the amount of phosphorylated substrate, often using a phosphospecific antibody or radiometric methods.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
-
Cellular and Pathway Analysis
After validating a molecular target, the next step is to understand the compound's effects in a cellular context.
Experimental Workflow: Cellular Pathway Analysis
Preliminary Biological Screening of 6-Isopropyl-2-methylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of the novel pyrimidine derivative, 6-Isopropyl-2-methylpyrimidin-4-amine. Given the broad spectrum of biological activities associated with the pyrimidine scaffold, a systematic screening approach is crucial to elucidate the therapeutic potential of this compound. This document outlines detailed experimental protocols for in vitro cytotoxicity, antimicrobial, and anti-inflammatory screening, along with data presentation in structured tables and visualization of relevant biological pathways and experimental workflows.
In Vitro Cytotoxicity Screening
The initial step in the biological evaluation of this compound is to assess its cytotoxic potential against a panel of human cancer cell lines. This provides a preliminary indication of its anticancer activity and therapeutic window.
Data Presentation: Cytotoxicity
The cytotoxic activity is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HepG2 | Hepatocellular Carcinoma | 35.1 |
| HCT116 | Colon Carcinoma | 18.9 |
| PC-3 | Prostate Cancer | 28.5 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116, PC-3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Visualization: Cytotoxicity Screening Workflow
Antimicrobial Screening
Given that many pyrimidine derivatives exhibit antimicrobial properties, it is pertinent to screen this compound against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity
The antimicrobial activity is initially assessed by the Kirby-Bauer disk diffusion method, measuring the zone of inhibition. Subsequently, the Minimum Inhibitory Concentration (MIC) is determined.
Table 2.1: Zone of Inhibition (Kirby-Bauer Method)
| Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Positive | 18 |
| Bacillus subtilis | Positive | 15 |
| Escherichia coli | Negative | 12 |
| Pseudomonas aeruginosa | Negative | 10 |
| Candida albicans | Fungal | 14 |
Table 2.2: Minimum Inhibitory Concentration (MIC)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | >500 |
| Candida albicans | 125 |
Experimental Protocols
This method assesses the susceptibility of bacteria to the test compound.[3][4][5]
Materials:
-
This compound
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile paper disks
-
Sterile swabs
-
McFarland standard (0.5)
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
Materials:
-
This compound
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Growth Assessment: After incubation, visually inspect the wells for turbidity or measure the optical density to determine the lowest concentration that inhibits growth.
Visualization: Antimicrobial Screening Workflow
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 6-Isopropyl-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 6-Isopropyl-2-methylpyrimidin-4-amine (CAS No. 95206-97-6). Due to a lack of exhaustive toxicological studies on this specific compound, this document also outlines standardized experimental protocols that can be employed to further characterize its toxicological profile.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 95206-97-6 | [1] |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg | [1] |
| Flash Point | 132.7 ± 9.0 °C | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| InChI Key | FNCJZLLRTUWMMJ-UHFFFAOYSA-N | - |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation |
It is important to note that one supplier's SDS indicates that the toxicological properties of this product have not been fully investigated.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Toxicological Data
A significant data gap exists for the specific quantitative toxicity of this compound. Safety Data Sheets indicate that the toxicological properties have not been fully investigated. Therefore, no LD50 or LC50 values are currently available for this compound. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.
Experimental Protocols for Toxicological Assessment
Given the absence of comprehensive toxicological data, the following standard OECD guidelines and in vitro assays are recommended for a thorough evaluation of the safety profile of this compound.
Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)
This method is used to assess the acute oral toxicity of a substance.[2] The procedure involves administering the substance to animals at one of a series of fixed dose levels.[3]
Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.
In Vitro Skin Irritation - OECD 439 (Reconstructed Human Epidermis Test)
This in vitro test method assesses the potential of a substance to cause skin irritation by measuring its effect on a reconstructed human epidermis model.[4][5][6]
Caption: Workflow for OECD 439 In Vitro Skin Irritation Test.
Acute Eye Irritation - OECD 405
This in vivo test evaluates the potential of a substance to cause eye irritation or damage.[7][8][9] It is typically performed on a single animal initially to minimize animal use.[7][8][9]
Caption: Workflow for OECD 405 Acute Eye Irritation/Corrosion Test.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10][11][12] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.[10][11][12]
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Signaling Pathways and Mechanisms of Toxicity
Currently, there is no specific information available in the public domain regarding the signaling pathways or molecular mechanisms of toxicity for this compound. Research in this area would be necessary to understand its mode of action and to develop a more comprehensive risk assessment.
Conclusion
This compound is a chemical that should be handled with care, following standard laboratory safety procedures for hazardous substances. It is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation. A significant knowledge gap exists regarding its quantitative toxicity and specific mechanisms of action. The experimental protocols outlined in this guide provide a roadmap for researchers to further characterize the toxicological profile of this compound, contributing to its safer use in research and development.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. oecd.org [oecd.org]
- 3. scribd.com [scribd.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 6-Isopropyl-2-methylpyrimidin-4-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 6-isopropyl-2-methylpyrimidin-4-amine, a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. The synthetic route is a three-step process commencing with a Pinner condensation to form the pyrimidine core, followed by chlorination of the resulting pyrimidin-4-ol, and concluding with an amination step to yield the final product. This protocol includes detailed experimental procedures, a summary of required reagents and their properties, and a characterization guide for the synthesized compounds.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The this compound scaffold represents a valuable building block for the development of novel therapeutic agents. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.
Synthesis Workflow
The overall synthetic scheme is depicted in the following workflow diagram:
Caption: A three-step synthesis workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Purity |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | 124-42-5 | ≥98% |
| Ethyl 4-methyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | 7152-15-0 | ≥97% |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | ≥96% |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Anhydrous |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | ≥99% |
| Aqueous Ammonia (28-30%) | NH₃ | 17.03 | 7664-41-7 | ACS reagent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ≥99.5% |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% |
Step 1: Synthesis of 6-Isopropyl-2-methylpyrimidin-4-ol
This step involves the Pinner condensation of acetamidine hydrochloride with ethyl 4-methyl-3-oxopentanoate.
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
The resulting residue is then partitioned between water and dichloromethane.
-
Separate the aqueous layer and extract it twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 6-isopropyl-2-methylpyrimidin-4-ol by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Expected Yield: 70-80%
Step 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine
This step involves the chlorination of the hydroxyl group of the pyrimidin-4-ol using phosphorus oxychloride.
Procedure:
-
In a fume hood, carefully add 6-isopropyl-2-methylpyrimidin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture three times with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 4-chloro-6-isopropyl-2-methylpyrimidine.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 60-70%
Step 3: Synthesis of this compound
The final step is the amination of the 4-chloro-pyrimidine with aqueous ammonia.
Procedure:
-
Place 4-chloro-6-isopropyl-2-methylpyrimidine (1.0 equivalent) in a sealed pressure vessel.
-
Add an excess of concentrated aqueous ammonia (28-30%).
-
Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours.
-
After cooling to room temperature, carefully open the vessel in a fume hood.
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Expected Yield: 75-85%
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques.
This compound
-
¹H NMR: Expect signals corresponding to the isopropyl group (a septet and a doublet), the methyl group (a singlet), the pyrimidine ring proton (a singlet), and the amine protons (a broad singlet).
-
¹³C NMR: Expect signals for the carbons of the isopropyl and methyl groups, as well as the aromatic carbons of the pyrimidine ring.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-N stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ).
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
The amination step is performed under pressure and high temperature and should only be conducted in an appropriate pressure vessel.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. This procedure is intended for use by trained chemists in a laboratory setting. The successful synthesis and characterization of this compound will provide a valuable resource for researchers engaged in drug discovery and development.
One-Pot Synthesis of 2,4,6-Substituted Pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,4,6-substituted pyrimidines. The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous pharmacologically significant compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] One-pot multicomponent reactions (MCRs) have emerged as powerful and environmentally friendly methods for the synthesis of these valuable compounds, offering advantages such as high atom economy, simplified procedures, and reduced reaction times.[5][6]
Introduction
Substituted pyrimidines are a critical class of N-heterocyclic compounds in medicinal chemistry and drug discovery.[2][3][4] Their derivatives have been successfully developed as therapeutic agents for a variety of diseases.[1][3] The development of efficient and versatile synthetic methodologies for accessing structurally diverse pyrimidine libraries is therefore of significant interest. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, provides a streamlined approach to constructing complex molecules from simple starting materials.[5][6] This document outlines three distinct and effective one-pot protocols for the synthesis of 2,4,6-trisubstituted pyrimidines.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative data for three distinct one-pot synthetic protocols for 2,4,6-substituted pyrimidines, allowing for easy comparison of their efficiency and applicability.
| Protocol | Key Reactants | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |
| 1 | Amidine hydrochlorides, Aldehydes, Acetylacetone | Base (e.g., K₂CO₃) | Acetonitrile | Reflux | 12 | 60-85 |
| 2 | Chalcones, S-Benzylthiouronium chloride (SBT), Heterocyclic secondary amines | ZnO (15 mol%) | DMF | 100 | 6 | 86-90 |
| 3 | Aryl ketones, Substituted benzaldehydes, Urea | Chlorotrimethylsilane (TMSCl) | DMF/CH₃CN | 90 | 12 | 70-88 |
Experimental Protocols
Protocol 1: Base-Mediated One-Pot Multicomponent Reaction
This protocol describes a transition-metal-free, base-mediated synthesis of 2,4,6-trisubstituted pyrimidines from readily available starting materials.[5]
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Acetylacetone (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a round-bottom flask, add the amidine hydrochloride (1.0 mmol), aldehyde (1.0 mmol), acetylacetone (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
The reaction mixture is then refluxed for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-trisubstituted pyrimidine.
Protocol 2: ZnO-Catalyzed One-Pot Three-Component Synthesis
This method utilizes a simple and efficient protocol with an inexpensive and reusable heterogeneous catalyst, Zinc Oxide (ZnO), for the synthesis of 2-substituted-4,6-diarylpyrimidines.[6]
Materials:
-
4′-Hydroxy-3′,5′-dinitro substituted chalcone (0.002 mol)
-
S-benzylthiouronium chloride (SBT) (0.0022 mol)
-
Heterocyclic secondary amine (morpholine/pyrrolidine/piperidine) (0.0024 mol)
-
Zinc oxide (ZnO) (15 mol%)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a 100 mL round-bottomed flask, combine the substituted chalcone (0.002 mol), S-benzylthiouronium chloride (SBT) (0.0022 mol), the appropriate heterocyclic secondary amine (0.0024 mol), and ZnO (15 mol%).[6]
-
Add DMF (10 mL) to the flask.
-
Heat the reaction mixture at 100°C with vigorous stirring for 6 hours.[6]
-
Monitor the reaction progress by TLC using a benzene:ethyl acetate (9:1 v/v) solvent system.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to separate the catalyst. The catalyst can be washed, dried, and reused.[6]
-
The filtrate is then processed to isolate the product, which may involve precipitation by adding water and subsequent filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: TMSCl-Promoted One-Pot Three-Component Cyclocondensation
This protocol employs chlorotrimethylsilane (TMSCl) as an efficient promoter for the cyclocondensation of aryl ketones, substituted benzaldehydes, and urea.[7]
Materials:
-
Aryl ketone (3 mmol)
-
Substituted benzaldehyde (3 mmol)
-
Urea (4 mmol)
-
Chlorotrimethylsilane (TMSCl) (3.3 mmol)
-
Dimethylformamide (DMF)/Acetonitrile (CH₃CN) solvent mixture
Procedure:
-
To a solution of the aryl ketone (3 mmol) and substituted benzaldehyde (3 mmol) in a DMF/CH₃CN solvent mixture, add urea (4 mmol).[7]
-
Add chlorotrimethylsilane (TMSCl) (3.3 mmol) to the reaction mixture.
-
Heat the reaction mixture at 90°C for 12 hours under air.[7]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction mixture, which typically involves pouring it into water and collecting the precipitated product by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
The following diagrams illustrate the general workflow and a plausible reaction mechanism for the one-pot synthesis of 2,4,6-substituted pyrimidines.
Caption: General experimental workflow for the one-pot synthesis of pyrimidines.
Caption: A plausible mechanistic pathway for the formation of the pyrimidine ring.
References
- 1. ijbpr.com [ijbpr.com]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays Using 6-Isopropyl-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[2] The aminopyrimidine scaffold is a well-established core structure in the design of potent and selective kinase inhibitors.[3] This document provides detailed application notes and protocols for the use of 6-Isopropyl-2-methylpyrimidin-4-amine , a novel aminopyrimidine derivative, in in vitro kinase inhibition assays.
Disclaimer: As of the date of this document, specific kinase inhibition data for this compound is not extensively available in the public domain. The following data and protocols are presented as a representative example based on the known activities of structurally similar pyrimidine-amine compounds, which have shown inhibitory effects against various kinases, including Cyclin-Dependent Kinases (CDKs). The provided data is hypothetical and for illustrative purposes to guide researchers in designing their own experiments.
Data Presentation: Hypothetical Kinase Inhibition Profile
The inhibitory activity of this compound was evaluated against a panel of selected kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay that quantifies the amount of ADP produced.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| CDK2/Cyclin A | 85 | 5 |
| CDK9/Cyclin T1 | 250 | 20 |
| PIM1 | 1,500 | 15 |
| GSK3β | >10,000 | 10 |
| SRC | >10,000 | 8 |
| Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of this compound against a specific kinase, such as CDK2/Cyclin A. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
This compound
-
Kinase of interest (e.g., recombinant human CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
DMSO (for compound dilution)
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Potential inhibition of the cell cycle by targeting CDK2.
Experimental Workflow
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Testing of Aminopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of aminopyrimidine compounds, a promising class of molecules with diverse therapeutic potential, notably as kinase inhibitors in oncology.[1] The protocols outlined below are designed to be adaptable for screening and characterizing novel aminopyrimidine derivatives.
Overview of Aminopyrimidine Compounds
Aminopyrimidine derivatives are heterocyclic organic compounds that serve as a versatile scaffold in drug discovery.[2] Their structure can mimic the adenine ring of ATP, enabling them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a critical class of drug targets.[2]
Experimental Protocols
A systematic in vitro evaluation of aminopyrimidine compounds typically involves a tiered approach, beginning with broad cytotoxicity screening, followed by specific enzyme and cell-based assays to elucidate the mechanism of action.
Cell Viability and Cytotoxicity Assays
The initial step in assessing the biological activity of aminopyrimidine compounds is to determine their effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[2][3]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29, U-937) in 96-well plates at a density of 1.2–1.8 × 10^4 cells per well and allow them to adhere overnight.[3][4][5]
-
Compound Treatment: Prepare serial dilutions of the aminopyrimidine compounds in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assays
To determine if the cytotoxic effects of the aminopyrimidine compounds are due to kinase inhibition, direct enzymatic assays are performed. The Homogeneous Time Resolved Fluorescence (HTRF) assay is a common method for this purpose.[1][2]
Protocol: HTRF Kinase Assay [2]
-
Reaction Setup: In a 384-well plate, add the aminopyrimidine compound, the target kinase, a biotinylated substrate peptide, and ATP.
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.
-
Detection: Add a europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin.
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Signaling Pathway Analysis
To confirm the on-target effect of the compounds within a cellular context, Western blotting can be used to assess the phosphorylation status of downstream proteins in a relevant signaling pathway.[2]
Protocol: Western Blotting [2]
-
Cell Treatment: Treat cells with the aminopyrimidine compound for a defined period.
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity to determine the change in protein phosphorylation levels.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the activity of different aminopyrimidine compounds.
Table 1: Cytotoxicity of Aminopyrimidine Compounds against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6c | MCF-7 | 37.7 ± 3.6 | Gefitinib | 4.1 ± 0.01 |
| Compound 10b | MCF-7 | 31.8 ± 2.0 | Thalidomide | 13.4 ± 0.5 |
| Compound 4 | MDA-MB-231 | - | Methotrexate | - |
| Compound 7 | MDA-MB-231 | - | Methotrexate | - |
Data presented as mean ± SD. IC50 values for compounds 6c and 10b are from a study on MCF-7 breast cancer cells.[4][7][8] Compounds 4 and 7 showed excellent cytotoxic activity against MDA-MB-231 cells.[3][5]
Table 2: In Vitro Kinase Inhibitory Activity of Aminopyrimidine Compounds
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6c | EGFR-TK | 0.9 ± 0.03 | Gefitinib | - |
| Compound 10b | EGFR-TK | 0.7 ± 0.02 | Gefitinib | - |
| Compound 4 | BRD4 | 0.029 | Volasertib | 0.017 |
| Compound 7 | PLK1 | 0.02 | Volasertib | 0.025 |
| Compound 24 | β-glucuronidase | 2.8 ± 0.10 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Data presented as mean ± SD.[3][5][7][8][9]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for in vitro testing of aminopyrimidine compounds.
Signaling Pathway: EGFR Inhibition
Many aminopyrimidine derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2][8]
Caption: EGFR signaling pathway and the inhibitory action of aminopyrimidine compounds.
Signaling Pathway: Wnt/β-Catenin Inhibition
Certain aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis.[10]
Caption: Wnt/β-catenin signaling and a potential point of inhibition by aminopyrimidines.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. benchchem.com [benchchem.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 6-Isopropyl-2-methylpyrimidin-4-amine in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pyrimidine derivatives represent a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including notable anticancer properties. Several pyrimidine-based analogues are currently in clinical use for cancer chemotherapy. This document provides a comprehensive experimental framework for the initial in vitro characterization of a novel pyrimidine-containing compound, 6-Isopropyl-2-methylpyrimidin-4-amine, for its potential anticancer efficacy.
The following protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic and cytostatic effects of this compound on various cancer cell lines. The experimental design encompasses the evaluation of cell viability, induction of apoptosis, effects on cell cycle progression, and investigation of a potential mechanism of action through a key signaling pathway. For the purpose of this application note, we will hypothesize that this compound may exert its effects through the inhibition of Cyclin-Dependent Kinases (CDKs), a family of proteins crucial for cell cycle regulation.
Experimental Design and Workflow
The overall experimental strategy is to first determine the cytotoxic potential of this compound across a panel of cancer cell lines. Subsequently, the mechanism of cell death will be elucidated by investigating apoptosis and cell cycle arrest. Finally, the molecular mechanism will be explored by examining the phosphorylation status of key proteins in a relevant signaling pathway.
Application Notes and Protocols for NMR Analysis of Pyrimidine Derivatives
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including anticancer and antimicrobial drugs.[1] Their biological activity is intrinsically linked to their three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules, providing detailed insights into their chemical environment, connectivity, and stereochemistry.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and analysis of pyrimidine derivatives using NMR spectroscopy. The following sections detail protocols for sample preparation, data acquisition for various NMR experiments, and guidance on spectral interpretation, supplemented by quantitative data and workflow diagrams.
Part 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation is critical for obtaining high-resolution spectra free from artifacts.[3][4] This involves selecting an appropriate solvent, ensuring the correct concentration, and removing any particulate matter.[3][5]
Experimental Protocol: Sample Preparation
-
Weighing the Sample: Weigh 5-10 mg of the purified pyrimidine derivative for ¹H NMR or 10-20 mg for 2D NMR experiments into a clean, dry vial.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[4] The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[6][7] Refer to Table 1 for common solvents.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5][6] Vortex or gently agitate the vial until the sample is fully dissolved.
-
Filtration: To remove any suspended particulate matter that can degrade spectral quality, filter the solution.[3] This can be done by passing the solution through a small plug of cotton or celite in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Transfer: Transfer the filtered solution into the NMR tube. Ensure the sample height is sufficient to cover the NMR coil, typically around 4-5 cm (approx. 0.6-0.7 mL).[3][7]
-
Capping and Labeling: Cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
Data Presentation: Solvent Selection
The choice of deuterated solvent is crucial. "Like dissolves like" is a good guiding principle.[4] The residual proton signals of the solvent should not overlap with signals from the analyte.[4]
Table 1: Common Deuterated Solvents for NMR Analysis of Pyrimidine Derivatives
| Solvent | Formula | ¹H Residual Signal (ppm) | ¹³C Signal (ppm) | Properties & Use Cases |
|---|---|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 | 77.16 | Good for many non-polar to moderately polar organic compounds.[6][8] |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | 39.52 | Excellent for polar compounds; useful for observing exchangeable protons (NH, OH).[6][8] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 | Aprotic polar solvent, useful for a wide range of compounds.[8][9] |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 49.00 | Protic polar solvent; can exchange with NH and OH protons.[5][8] |
| Deuterium Oxide | D₂O | ~4.79 | - | For water-soluble compounds like salts or highly polar molecules.[8][9] |
| Benzene-d₆ | C₆D₆ | 7.16 | 128.06 | Aromatic solvent that can induce significant shifts (anisotropic effect), helping to resolve overlapping signals.[6][8] |
Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature, concentration, and sample matrix.[8]
Part 2: NMR Data Acquisition
A systematic approach to data acquisition, starting with simple 1D experiments and progressing to more complex 2D techniques, is the most effective way to elucidate the structure of a novel pyrimidine derivative.[1][2]
Experimental Protocol: 1D ¹H NMR Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.[6]
-
Acquisition Parameters:
-
Use a standard proton pulse program.
-
Set the spectral width to a range of -1 to 13 ppm to cover all expected signals.[6]
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like TMS (0 ppm).[6]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Experimental Protocol: 2D HMBC Acquisition
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range connectivity between protons and carbons (typically over 2-3 bonds), which is vital for piecing together the molecular structure.[6]
-
Sample: Use a slightly more concentrated sample (10-20 mg) if possible to reduce experiment time.[6]
-
Setup: After acquiring ¹H and ¹³C spectra, use the same lock and shim settings.
-
Acquisition Parameters:
-
Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths for both the ¹H and ¹³C dimensions based on the 1D spectra.
-
Set the long-range coupling constant (CNST13 or D6) to an average value, typically 8-10 Hz, to optimize for 2- and 3-bond correlations.
-
Acquire a sufficient number of scans per increment to achieve good signal-to-noise.
-
-
Processing:
-
Apply 2D Fourier transformation.
-
Phase the spectrum in both dimensions.
-
Calibrate both axes using the previously acquired 1D spectra.
-
Analyze the cross-peaks, which indicate a long-range coupling between a proton and a carbon.
-
Part 3: Data Analysis and Interpretation
The chemical shifts (δ) of protons and carbons on a pyrimidine ring are highly sensitive to their electronic environment, which is influenced by the two electronegative nitrogen atoms and the nature of any substituents.[10]
Data Presentation: Chemical Shifts and Coupling Constants
Table 2: Typical ¹H NMR Chemical Shift Ranges for Pyrimidine Derivatives
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| H-2 | 9.1 - 9.3 | Highly deshielded due to proximity to both nitrogen atoms.[10][11] |
| H-4 / H-6 | 8.6 - 8.9 | Deshielded by the adjacent nitrogen atom.[10][11] |
| H-5 | 7.2 - 7.5 | Generally the most shielded of the ring protons.[10][11] |
| NH / OH | 9.0 - 13.0 | Broad signals, chemical shift is highly variable and dependent on solvent and concentration.[12] |
Note: Electron-withdrawing groups will shift signals downfield (higher ppm), while electron-donating groups will shift them upfield (lower ppm).[10]
Table 3: Typical ¹³C NMR Chemical Shift Ranges for the Pyrimidine Ring
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 | 157 - 161 | Highly deshielded.[13] |
| C-4 / C-6 | 155 - 159 | Deshielded by the adjacent nitrogen atom.[13] |
| C-5 | 118 - 125 | Generally the most shielded ring carbon.[13] |
Note: These are representative values for an unsubstituted or alkyl-substituted pyrimidine ring.
Table 4: Representative ¹H-¹H Coupling Constants (J) in Pyrimidines
| Coupled Protons | Typical J value (Hz) |
|---|---|
| J (H4-H5) | 5.0 - 6.0 |
| J (H5-H6) | 5.0 - 6.0 |
| J (H4-H6) | 1.5 - 2.5 |
Note: These coupling constants are crucial for confirming proton positions via COSY spectra.[11][14]
Part 4: Application in Drug Development
In drug development, pyrimidine derivatives are often designed as kinase inhibitors. NMR can not only confirm the structure of these potential drugs but can also be used in fragment-based screening and to study drug-protein interactions. Furthermore, Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a specific reference standard of the same compound.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Sample Preparation [nmr.chem.ualberta.ca]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. chem.washington.edu [chem.washington.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of 6-Isopropyl-2-methylpyrimidin-4-amine analogs. This class of compounds holds significant potential in drug discovery, particularly as modulators of protein kinases, which are critical targets in oncology and other therapeutic areas.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2,4,6-trisubstituted pyrimidine motif, in particular, has been extensively explored for its potential as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of a focused library of analogs of this compound allows for the systematic investigation of the structure-activity relationships, providing valuable insights for the design of more potent and selective therapeutic agents.
This document outlines a robust synthetic pathway to access these analogs and provides protocols for key chemical transformations. Furthermore, it presents a framework for SAR analysis by providing representative data on the biological activity of related compounds.
Synthetic Strategy
The synthesis of this compound and its analogs can be efficiently achieved through a two-step sequence starting from readily available building blocks. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound analogs.
The initial step involves the condensation of an appropriate amidine (e.g., acetamidine for the 2-methyl analog) with a β-ketoester bearing the desired substituent at the 6-position (e.g., ethyl 4-methyl-3-oxopentanoate for the 6-isopropyl analog) to form the pyrimidin-4-ol core. Subsequent conversion of the hydroxyl group to a chloro group, followed by nucleophilic aromatic substitution with various amines, provides access to a diverse range of 4-amino analogs for SAR studies.
Experimental Protocols
Protocol 1: Synthesis of 6-Isopropyl-2-methylpyrimidin-4-ol
This protocol describes the cyclocondensation reaction to form the pyrimidine core.
Materials:
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Ethyl 4-methyl-3-oxopentanoate
-
Hydrochloric acid, concentrated
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add acetamidine hydrochloride and stir until dissolved.
-
Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of ~5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Isopropyl-2-methylpyrimidin-4-ol.
Protocol 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine
This protocol details the conversion of the pyrimidin-4-ol to the corresponding 4-chloropyrimidine.
Materials:
-
6-Isopropyl-2-methylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene or other suitable high-boiling solvent
-
Ice
-
Sodium bicarbonate solution, saturated
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, suspend 6-Isopropyl-2-methylpyrimidin-4-ol in phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline (optional).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Chloro-6-isopropyl-2-methylpyrimidine.
Protocol 3: Synthesis of this compound Analogs
This protocol describes the amination of the 4-chloropyrimidine intermediate to generate the final products.
Materials:
-
4-Chloro-6-isopropyl-2-methylpyrimidine
-
Desired primary or secondary amine (1.1 equivalents)
-
Triethylamine or N,N-Diisopropylethylamine (DIPEA) as a base
-
Ethanol or other suitable polar solvent
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Dissolve 4-Chloro-6-isopropyl-2-methylpyrimidine in ethanol in a round-bottom flask.
-
Add the desired amine followed by the base (e.g., triethylamine).
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.
Structure-Activity Relationship (SAR) Studies
The synthesized analogs should be evaluated for their biological activity against a relevant panel of targets, such as protein kinases. The following table provides a representative summary of how SAR data for a hypothetical series of this compound analogs might be presented. The data presented here is for illustrative purposes and is based on general trends observed for aminopyrimidine kinase inhibitors.
| Compound ID | R¹ (at C2) | R² (at C6) | R³ (at N4) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| 1 (Core) | Methyl | Isopropyl | H | 500 | >10000 |
| 2 | Methyl | Isopropyl | Methyl | 350 | 8500 |
| 3 | Methyl | Isopropyl | Ethyl | 280 | 7200 |
| 4 | Methyl | Isopropyl | Cyclopropyl | 150 | 4500 |
| 5 | Methyl | Isopropyl | Phenyl | 80 | 1200 |
| 6 | Methyl | Isopropyl | 4-Fluorophenyl | 55 | 800 |
| 7 | Methyl | Isopropyl | 3-Aminophenyl | 30 | 550 |
| 8 | Ethyl | Isopropyl | H | 650 | >10000 |
| 9 | Methyl | Cyclopropyl | H | 420 | 9500 |
General SAR Observations (Hypothetical):
-
Substitution at the 4-amino position (R³): Small alkyl groups (e.g., methyl, ethyl) generally lead to a modest increase in potency. Introduction of a cyclopropyl group can further enhance activity. Aromatic substituents, particularly those with electron-withdrawing or hydrogen-bonding capabilities (e.g., 4-fluorophenyl, 3-aminophenyl), often result in a significant improvement in potency and can influence selectivity.
-
Substitution at the 2-position (R¹): Variation of the alkyl group at the C2 position can impact potency, with smaller alkyl groups often being preferred.
-
Substitution at the 6-position (R²): The nature of the alkyl group at the C6 position is crucial for interaction with the hydrophobic pocket of the kinase. The isopropyl group often provides a good balance of size and lipophilicity.
Signaling Pathway Visualization
Many 2,4,6-trisubstituted pyrimidine derivatives exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.
Caption: Potential inhibition of MAPK/ERK and PI3K/Akt signaling pathways.
This diagram illustrates how a hypothetical this compound analog could inhibit key kinases such as RAF and PI3K, thereby blocking downstream signaling and leading to reduced cell proliferation and growth.
Conclusion
The synthetic routes and protocols detailed in this document provide a solid foundation for the generation of a diverse library of this compound analogs. The systematic exploration of the chemical space around this scaffold, guided by the principles of SAR, is a promising strategy for the discovery of novel and potent kinase inhibitors for therapeutic applications. The provided data and visualizations serve as a guide for interpreting experimental results and designing the next generation of targeted therapies.
Application Notes and Protocols for Antimicrobial Activity Screening of Novel Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a class of heterocyclic aromatic organic compounds that form the basis of two of the four nucleobases in DNA and RNA.[1] Due to their diverse biological activities, pyrimidine derivatives are a subject of intense research in medicinal chemistry for the development of new therapeutic agents.[1][2][3] Many synthetic pyrimidine analogues have demonstrated significant antimicrobial properties against a wide range of pathogenic bacteria.[2][3][4][5] This document provides detailed protocols for the preliminary screening of novel pyrimidine compounds for their antimicrobial activity.
The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the novel compounds. These values are critical in assessing the antimicrobial potency and potential therapeutic utility of the pyrimidine derivatives.[6][7]
Key Experimental Protocols
This section outlines the step-by-step methodologies for the most common and reliable assays used in antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used and accurate technique to determine the MIC of an antimicrobial agent.[8][9][10] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[11][12]
Materials and Reagents:
-
Novel pyrimidine compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[13][6]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control[5][14]
-
Solvent for dissolving pyrimidine compounds (e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)[15]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Pyrimidine Compound Stock Solution: Dissolve the novel pyrimidine compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the pyrimidine compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.
-
Include a positive control (standard antibiotic) and a negative control (broth with solvent, no compound) on each plate.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The turbidity should be adjusted to a 0.5 McFarland standard.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[8]
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the pyrimidine compound at which no visible bacterial growth is observed.[11]
-
Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm.
-
Agar Well Diffusion Method
The agar well diffusion method is a preliminary qualitative test to assess the antimicrobial activity of a compound.[2][3][4]
Materials and Reagents:
-
Novel pyrimidine compounds
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cork borer or pipette tip to create wells
-
Standard antibiotic solution
-
Solvent control
Procedure:
-
Preparation of MHA Plates: Prepare MHA plates and allow them to solidify.
-
Inoculation: Uniformly spread a standardized bacterial inoculum (0.5 McFarland) over the surface of the MHA plates.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a specific volume (e.g., 100 µL) of the pyrimidine compound solution at a known concentration into each well. Also, add the standard antibiotic and solvent control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[16]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][6][7] This test is typically performed after the MIC has been determined.[6]
Materials and Reagents:
-
Results from the MIC test (microtiter plates)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and tips
Procedure:
-
Subculturing from MIC Plates: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
-
MBC Determination: The MBC is the lowest concentration of the pyrimidine compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[7]
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in a clear and structured format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyrimidine Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | |
| Pyrimidine-001 | 32 | 64 |
| Pyrimidine-002 | 16 | 32 |
| Pyrimidine-003 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) of Novel Pyrimidine Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | |
| Pyrimidine-001 | 64 | 128 |
| Pyrimidine-002 | 32 | 64 |
| Pyrimidine-003 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC Determination.
Potential Mechanism of Action: Inhibition of Folic Acid Synthesis
Some pyrimidine derivatives, particularly diaminopyrimidines, are known to inhibit bacterial DNA synthesis by interfering with the folic acid pathway.[1] They act by binding to the enzyme dihydrofolate reductase (DHFR).[1]
Caption: Inhibition of Dihydrofolate Reductase.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. microchemlab.com [microchemlab.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Broth Microdilution Method To Characterize Chlorhexidine MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. ias.ac.in [ias.ac.in]
- 15. protocols.io [protocols.io]
- 16. heteroletters.org [heteroletters.org]
Application Notes and Protocols: 6-Isopropyl-2-methylpyrimidin-4-amine in Drug Discovery Pipelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopropyl-2-methylpyrimidin-4-amine represents a valuable chemical scaffold for the development of novel therapeutics. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates.[1][2][3] The specific substitution pattern of an isopropyl group at the 6-position, a methyl group at the 2-position, and an amine at the 4-position provides a unique combination of steric and electronic features that can be exploited for targeted drug design. This document outlines the potential applications of this compound, particularly in the development of kinase inhibitors, and provides exemplary protocols for its utilization in a drug discovery setting.
The aminopyrimidine scaffold is a cornerstone in the design of various kinase inhibitors, which are crucial in oncology and other therapeutic areas.[4][5] The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The isopropyl and methyl groups on the this compound scaffold can serve as key recognition elements for binding to the ATP pocket of various kinases.
Application in Kinase Inhibitor Development
Derivatives of the aminopyrimidine scaffold have demonstrated significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and others. These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6] A notable example of a complex derivative is N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine, a potent inhibitor of CDKs 1, 2, 4, 8, and 9, which has shown antitumor efficacy in hematological malignancy models.[6][7] This highlights the potential of incorporating the isopropyl- and methyl-substituted pyrimidine core into more elaborate structures to achieve high-affinity binding to CDK active sites.
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4] The aminopyrimidine core has been successfully utilized to develop potent PLK4 inhibitors. The structural features of this compound could be leveraged to design novel PLK4 inhibitors with improved potency and drug-like properties.[4]
Quantitative Data of Structurally Related Pyrimidine Derivatives
The following table summarizes the in vitro activity of representative pyrimidine-based kinase inhibitors that share structural similarities with derivatives of this compound. This data provides a benchmark for the potential potency that can be achieved with this scaffold.
| Compound Class | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Quinazoline-pyrimidine derivative | CDK1, CDK2, CDK4, CDK9 | 12, 8, 15, 5 | - | [6][7] |
| Aminopyrimidine derivative | PLK4 | 6.7 | - | [4] |
| N-benzyl-2-phenylpyrimidin-4-amine derivative | USP1/UAF1 | 180 | - | [8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol describes a general method for evaluating the inhibitory activity of compounds derived from this compound against a target kinase, such as CDK2.
1. Materials and Reagents:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (substrate)
-
ATP, [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation counter and cocktail
2. Procedure:
-
Prepare a reaction mixture containing kinase buffer, Histone H1, and the CDK2/Cyclin E complex.
-
Add varying concentrations of the test compound (or DMSO as a control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of synthesized compounds in cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
2. Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (and a DMSO control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data.
Visualizations
Signaling Pathway
Caption: CDK signaling pathway and points of inhibition.
Experimental Workflow
Caption: Drug discovery workflow using the pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for the synthesis of this compound is the condensation reaction between a β-ketoester, specifically ethyl 4-methyl-3-oxopentanoate, and acetamidine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can be attributed to several factors. The most critical aspects to examine are the purity of your starting materials (both the β-ketoester and acetamidine), the strength and stoichiometry of the base used, the reaction temperature, and the exclusion of water from the reaction mixture. Incomplete reaction or the formation of side products are common culprits.
Q3: I am observing a significant amount of a hydroxyl-substituted pyrimidine impurity. How can this be avoided?
A3: The formation of 6-Isopropyl-2-methylpyrimidin-4-ol is a common side product, arising from the reaction with any water present in the reaction medium or from the hydrolysis of the amine. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the optimal base for this synthesis?
A4: Strong alkoxide bases are generally most effective for this condensation. Sodium ethoxide in ethanol is a common choice as it can be prepared in situ from sodium metal and absolute ethanol, ensuring anhydrous conditions. The use of a full equivalent of the base is recommended to drive the reaction to completion.
Q5: What are the recommended purification techniques for this compound?
A5: The crude product can often be purified by recrystallization. A mixture of ethanol and water is a common solvent system for this purpose. For more challenging purifications, column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of water in reagents or solvent. 3. Low quality of starting materials. 4. Insufficient reaction time or temperature. | 1. Use a freshly prepared solution of sodium ethoxide. Ensure at least one full equivalent is used. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. Verify the purity of ethyl 4-methyl-3-oxopentanoate and acetamidine hydrochloride by NMR or other analytical techniques. 4. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reflux time or temperature. |
| Formation of 6-Isopropyl-2-methylpyrimidin-4-ol as a Major Byproduct | 1. Presence of water in the reaction mixture. 2. Hydrolysis of the aminopyrimidine during workup. | 1. Ensure strictly anhydrous conditions. Use dry solvents and run the reaction under an inert atmosphere. 2. During the workup, avoid prolonged exposure to acidic or strongly basic aqueous conditions. Neutralize carefully and extract the product promptly. |
| Difficult Purification/Oily Product | 1. Presence of unreacted starting materials. 2. Formation of multiple side products. | 1. Ensure the reaction has gone to completion by TLC. If necessary, increase the amount of the limiting reagent slightly. 2. Re-evaluate the reaction conditions (temperature, base) to improve selectivity. Consider purification by column chromatography. |
| Product is Contaminated with a Yellow, Fluorescent Impurity | Formation of a dihydropyridine-type byproduct. | This is more common in related Biginelli reactions but can occur. Lowering the reaction temperature may reduce its formation. |
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on the Yield of this compound
Disclaimer: The following data is illustrative and intended to demonstrate potential trends. Actual results will vary based on specific experimental conditions.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | Sodium Ethoxide (1.0) | Ethanol | 78 (Reflux) | 6 | 75 |
| 2 | Sodium Ethoxide (0.5) | Ethanol | 78 (Reflux) | 6 | 45 |
| 3 | Sodium Hydroxide (1.0) | Ethanol | 78 (Reflux) | 6 | 50 |
| 4 | Sodium Ethoxide (1.0) | Methanol | 65 (Reflux) | 6 | 70 |
| 5 | Sodium Ethoxide (1.0) | Ethanol (not anhydrous) | 78 (Reflux) | 6 | 30 (with significant hydroxypyrimidine byproduct) |
| 6 | Sodium Ethoxide (1.0) | Ethanol | 50 | 12 | 60 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes the synthesis via the condensation of ethyl 4-methyl-3-oxopentanoate with acetamidine hydrochloride.
Materials:
-
Ethyl 4-methyl-3-oxopentanoate (1 equivalent)
-
Acetamidine hydrochloride (1 equivalent)
-
Sodium metal (1 equivalent)
-
Absolute Ethanol (anhydrous)
-
Diethyl ether (for washing)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic; allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction with Acetamidine: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride and stir the mixture for 15-20 minutes at room temperature.
-
Addition of β-Ketoester: Add ethyl 4-methyl-3-oxopentanoate dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: To the residue, add cold deionized water and stir until the solid is dissolved. Carefully neutralize the solution with hydrochloric acid to a pH of approximately 7. The crude product may precipitate at this stage.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Purification of Crude 6-Isopropyl-2-methylpyrimidin-4-amine via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Isopropyl-2-methylpyrimidin-4-amine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by silica gel column chromatography?
A1: The primary challenges stem from the basic nature of the amine group and the overall polarity of the molecule. These properties can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in issues such as peak tailing, irreversible adsorption, and potential degradation of the compound on the column.[1][2]
Q2: What is a suitable starting solvent system for the TLC analysis and column chromatography of this compound?
A2: For polar, basic compounds like this compound, a good starting point for developing a solvent system is a mixture of a moderately polar solvent and a non-polar solvent. Common choices include ethyl acetate/hexanes or dichloromethane/methanol.[3] To counteract the basicity of the amine, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[4]
Q3: My compound is streaking on the TLC plate and I'm observing broad peaks during column chromatography. What could be the cause and how can I fix it?
A3: Streaking on TLC and broad peaks in column chromatography are often indicative of strong interactions between the basic amine and the acidic silica gel, or sample overload. To mitigate this, you can:
-
Add a basic modifier: Incorporate a small percentage of triethylamine or ammonia in your mobile phase to neutralize the acidic sites on the silica gel.[2][4]
-
Reduce sample load: Overloading the column can lead to band broadening. A general rule is to use a silica gel to crude compound ratio of at least 50:1 by weight.
-
Change the stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[4]
Q4: The compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A4: If your compound remains on the column, it is likely due to very strong adsorption to the silica gel. In this situation, you can try the following:
-
Increase eluent polarity further: A gradient elution with a solvent system containing a stronger polar component, such as methanol in dichloromethane, may be necessary.
-
Use a basic modifier: If not already in use, adding triethylamine or a solution of ammonia in methanol to your mobile phase can help to displace the basic compound from the acidic stationary phase.[3]
-
Consider an alternative stationary phase: Switching to a more inert stationary phase like deactivated silica, alumina, or an amine-functionalized silica can prevent the strong interaction.[2]
Q5: Is this compound stable on silica gel?
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system polarity.- Co-elution of impurities with similar polarity. | - Optimize the mobile phase by testing different solvent ratios and combinations using TLC.- Employ a shallow gradient elution to improve resolution.[7]- Consider using a different stationary phase (e.g., alumina, amine-functionalized silica) to alter selectivity.[3] |
| Significant Peak Tailing | - Strong interaction of the basic amine with acidic silanol groups on silica.- Column overload. | - Add a basic modifier like triethylamine (0.1-1%) or a small amount of ammonium hydroxide to the mobile phase.[8]- Reduce the amount of crude material loaded onto the column.- Use an end-capped column or a stationary phase with reduced silanol activity.[1] |
| Compound Instability/Degradation on the Column | - Acid-catalyzed degradation on the silica surface. | - Deactivate the silica gel by pre-treating it with a solution containing triethylamine.- Use a more inert stationary phase such as neutral alumina.[3]- Minimize the time the compound spends on the column by using flash chromatography. |
| Irreversible Adsorption (Compound Stuck on Column) | - Very strong interaction between the highly basic amine and the acidic silica. | - Use a stronger, more polar mobile phase, potentially with a higher concentration of a basic additive.- Switch to a less acidic stationary phase like basic alumina or amine-functionalized silica.[2][9] |
| Crude Sample is Not Soluble in the Eluent | - The chosen eluent is too non-polar for the crude mixture. | - Dissolve the crude sample in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane or a small amount of methanol) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column (dry loading).[10] |
Experimental Protocols
General Protocol for Column Chromatography of this compound
This protocol provides a general guideline. Optimization will be required based on the specific impurity profile of your crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis:
-
Prepare several eluent systems with varying polarities. Start with a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
Add 0.5% triethylamine to each eluent to minimize tailing.
-
Spot your crude material on a TLC plate and develop it in the chosen solvent systems.
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.
3. Column Preparation:
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Choose a column with an appropriate diameter and length for the amount of crude material you are purifying.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pack the column with the slurry, ensuring there are no air bubbles.
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Allow the silica to settle, and then add a thin layer of sand on top.
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Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
4. Sample Loading:
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Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.
-
Dry Loading (recommended for samples with poor solubility in the eluent): Dissolve the crude sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]
5. Elution:
-
Begin eluting with the initial, low-polarity solvent system determined from your TLC analysis.
-
If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended. Gradually increase the proportion of the more polar solvent in your eluent system.
-
Collect fractions and monitor their composition by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multilinear gradient elution optimization in reversed-phase liquid chromatography based on logarithmic retention models: application to separation of a set of purines, pyrimidines and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. science.uct.ac.za [science.uct.ac.za]
selecting a recrystallization solvent for aminopyrimidine purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection of an appropriate recrystallization solvent for the purification of aminopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a recrystallization solvent for aminopyrimidine?
A good recrystallization solvent for aminopyrimidine should fully dissolve the compound at an elevated temperature but have low solubility when cooled.[1] Ideally, impurities should either be insoluble in the hot solvent or remain fully dissolved in the cold solvent.[1] For aminopyrimidine and its derivatives, polar protic solvents are often a good starting point.[1]
Q2: Which common solvents are suitable for recrystallizing aminopyrimidines?
2-Aminopyrimidine exhibits moderate solubility in water and good solubility in polar organic solvents like methanol and ethanol.[2] Its solubility is generally poor in non-polar solvents.[2] Ethanol is frequently used for the crystallization of aminopyrimidine derivatives.[3][4] Other solvent systems that can be effective include n-hexane/acetone and n-hexane/THF mixtures.[5]
Q3: My aminopyrimidine compound is not dissolving, even in the hot solvent. What should I do?
If your compound remains insoluble, you can try adding more solvent in small portions.[1] If it still does not dissolve, the chosen solvent is likely unsuitable, and you should consider selecting a different one.[1]
Q4: No crystals are forming after the solution has cooled. What steps can I take?
The absence of crystal formation may indicate that the solution is too dilute.[1] To induce crystallization, you can try the following techniques:
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Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod to create nucleation sites.[1][6]
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Seeding: Introduce a tiny crystal of the pure aminopyrimidine to the solution to initiate crystal growth.[1][6]
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Concentration: If the above methods fail, gently heat the solution to reduce the solvent volume and then allow it to cool again.[1]
Q5: What are alternative purification methods if recrystallization is unsuccessful?
For highly polar aminopyrimidine compounds that are difficult to purify by recrystallization, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) can be more effective than traditional reversed-phase chromatography.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of aminopyrimidine.
Problem: The compound "oils out," forming a liquid layer instead of solid crystals.
-
Possible Cause: The solution is too concentrated, becoming supersaturated at a temperature above the compound's melting point.[1]
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool more slowly.[1]
-
Possible Cause: The cooling process is too rapid.[1]
-
Solution: Let the solution cool to room temperature on a benchtop, potentially insulated, before moving it to an ice bath.[1]
-
Possible Cause: High levels of impurities are depressing the melting point.[1]
-
Solution: Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[1]
Problem: The recrystallization yield is very low.
-
Possible Cause: An excessive amount of solvent was used, causing a significant portion of the compound to remain in the mother liquor.[1][7]
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound.[1][7] You can try to concentrate the mother liquor to recover more product.[6]
-
Possible Cause: Premature crystallization occurred during hot filtration.[1]
-
Solution: Ensure your filtration apparatus is pre-heated before filtering the hot solution.[1]
Data Presentation
Solubility of 2-Aminopyrimidine in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Molar Solubility (x 10^2) |
| Cyclopentanone | 2.53 |
| Cyclohexanone | 2.21 |
| Ethyl formate | 1.89 |
| Methanol | 1.76 |
| Ethyl acetate | 1.54 |
| Butanone | 1.42 |
| Methyl acetate | 1.31 |
| Acetone | 1.20 |
| n-Propanol | 1.09 |
| Ethanol | 0.98 |
| 2-Pentanone | 0.87 |
| n-Butanol | 0.76 |
| Isobutanol | 0.65 |
| Isopropanol | 0.54 |
| Isopentanol | 0.43 |
| n-Pentanol | 0.32 |
| Acetonitrile | 0.21 |
Data extracted from the Journal of Chemical & Engineering Data.[8]
Experimental Protocols
Standard Recrystallization Protocol for 2-Aminopyrimidine
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Dissolution: Place the crude 2-aminopyrimidine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or water). Heat the mixture gently with stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution has a noticeable color, add a small quantity of activated charcoal and heat for a few minutes.[6]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. Pre-heat the funnel and filter paper to prevent premature crystallization.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6] Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals, for example, in a vacuum oven at 50°C.[9]
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
Caption: A logical diagram for troubleshooting common problems encountered during aminopyrimidine recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
identifying and minimizing side products in pyrimidine synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing side products in common pyrimidine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Biginelli reaction?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a robust method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, several side products can form, impacting yield and purity. The most common include:
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Knoevenagel Condensation Product: This α,β-unsaturated dicarbonyl compound forms from the reaction between the aldehyde and the β-ketoester. It may not cyclize efficiently, thus reducing the yield of the desired pyrimidine.[1]
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Hantzsch-type 1,4-dihydropyridine (DHP): This fluorescent byproduct can become significant at higher temperatures due to the decomposition of urea into ammonia. This ammonia then reacts with two equivalents of the β-ketoester and the aldehyde.
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N-acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea, complicating the purification process.[2]
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Unreacted Intermediates: Incomplete reactions can leave open-chain ureide intermediates in the final product mixture.
Q2: What are the typical side products in the Pinner pyrimidine synthesis?
A2: The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, can also be prone to side reactions:[3][4]
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions.
-
β-Dicarbonyl Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation.
-
Incomplete Cyclization: The initial condensation product may not fully cyclize, leading to open-chain intermediates.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of starting materials or the final pyrimidine product.
Q3: How can I improve the yield and minimize side products in my Biginelli reaction?
A3: Optimizing reaction conditions is key to improving the yield and purity of DHPMs.[5] Consider the following factors:
-
Catalyst Choice: A wide range of Brønsted and Lewis acids have been shown to improve yields. Experimenting with different catalysts can be beneficial.[6][7]
-
Solvent: The choice of solvent can significantly impact the reaction. While ethanol is common, other polar solvents or solvent-free conditions may improve outcomes.
-
Temperature: Higher temperatures can promote the formation of Hantzsch dihydropyridine byproducts. Running the reaction at a lower temperature can often mitigate this.
-
Purity of Reactants: Ensure all starting materials are of high purity, as impurities can inhibit the reaction or lead to unwanted side reactions.
Q4: What are the critical parameters to control in a Pinner synthesis to avoid side reactions?
A4: The Pinner synthesis is highly sensitive to reaction conditions. To minimize side products:[3][4]
-
Anhydrous Conditions: Strictly anhydrous conditions are crucial to prevent the hydrolysis of reactants and intermediates.
-
Temperature Control: Careful temperature management is necessary. While heating is often required, excessive temperatures can promote side reactions. Low temperatures can help prevent the decomposition of the Pinner salt intermediate.[4]
-
pH Control: The reaction can be catalyzed by either acid or base. The choice and stoichiometry of the acid or base are critical for promoting the desired cyclization while minimizing side reactions.
Troubleshooting Guides
Biginelli Reaction Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of DHPM | Inefficient catalysis, suboptimal reaction conditions, or reactant impurity. | Ensure the catalyst is active and used in the appropriate concentration. Optimize reaction time and temperature by monitoring with TLC. Use high-purity starting materials. |
| Significant Knoevenagel Product | Reaction conditions favoring condensation over cyclization. | Modify catalyst and/or solvent. Some Lewis acids can be more effective at promoting the Biginelli pathway. |
| Yellow, Fluorescent Byproduct | Formation of Hantzsch-type dihydropyridine. | Lower the reaction temperature. Consider a catalyst that is less likely to promote the Hantzsch pathway. |
| Difficult Purification, Suspected N-acylurea | Competing reaction between β-ketoester and urea. | Carefully control the stoichiometry of reactants. Recrystallization is often an effective purification method to remove N-acylurea impurities.[2] |
| Incomplete Cyclization | Insufficient activation of the carbonyl group or steric hindrance. | Increase the concentration or strength of the acid catalyst. Increase the reaction temperature or time. Consider using a more reactive 1,3-dicarbonyl equivalent. |
Pinner Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield, Complex Mixture | Self-condensation of reactants, hydrolysis, or incomplete cyclization. | Ensure strictly anhydrous conditions. Use freshly prepared or purified amidine salt. Optimize reaction time and temperature. |
| Formation of Multiple Products | Amidine self-condensation or formation of regioisomers with unsymmetrical dicarbonyls. | Use a lower reaction temperature and adjust the pH. If regioselectivity is poor, consider an alternative synthetic route. |
| Product is Difficult to Purify | Side products with similar polarity to the desired product. | Optimize reaction conditions to minimize side product formation. Explore different purification techniques like preparative HPLC or alternative solvent systems for chromatography. |
Data Presentation
Biginelli Reaction: Effect of Catalyst and Temperature on Yield
The following table summarizes the yield of a dihydropyrimidinone product using different Lewis acid catalysts at various temperatures.
| Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| ZnCl₂ | Acetic Acid | Room Temp | 120 | 85 |
| ZnCl₂ | Acetic Acid | 80 | 60 | 92 |
| FeCl₃ | Acetic Acid | Room Temp | 180 | 78 |
| FeCl₃ | Acetic Acid | 80 | 90 | 88 |
| NiCl₂·6H₂O | Acetic Acid | Room Temp | 240 | 70 |
| NiCl₂·6H₂O | Acetic Acid | 80 | 120 | 85 |
| HCl (20 mol%) | Water | 90 | 30 | High |
Data compiled from multiple sources for illustrative purposes.[1]
Pinner Reaction: Lewis Acid-Promoted Synthesis of Esters
This table shows the yield of esters from the reaction of nitriles with alcohols using different Lewis acids.
| Lewis Acid (equiv.) | Conditions | Yield (%) |
| Hf(OTf)₄ (2.0) | MeCN, rt, 48 h | 72 |
| Hf(OTf)₄ (0.2) | MeCN, rt, 65 h | 25 |
| AlBr₃ (2.0) | MeCN, 50 °C, 48 h | 65 |
| TMSOTf (2.0) | MeCN, rt, 48 h | 83 |
Data adapted from a study on Lewis acid-promoted Pinner reactions.[3]
Experimental Protocols
General Protocol for the Biginelli Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., 20 mol% HCl or a Lewis acid).[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Protocol for the Pinner Synthesis
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in an anhydrous solvent (e.g., ethanol).
-
Reagent Addition: Add the amidine hydrochloride (10 mmol) to the solution. Under a nitrogen atmosphere, add the base (e.g., sodium ethoxide, 10 mmol) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations
Biginelli Reaction Troubleshooting Workflow```dot
Caption: Troubleshooting workflow for the Pinner synthesis.
General Pyrimidine Synthesis Workflow
Caption: General experimental workflow for pyrimidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclocondensation Reactions for Pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclocondensation synthesis of pyrimidines, with a focus on the widely used Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Biginelli cyclocondensation reaction?
A1: Low yields in the Biginelli reaction are frequently due to several factors, including suboptimal catalyst choice or activity, inappropriate reaction temperature, and the presence of competing side reactions.[1][2][3][4] The traditional method using strong acids like HCl can be inefficient for certain substrates.[4] It's crucial to ensure your catalyst is active, especially if it's reusable, and that the reaction conditions are optimized for your specific substrates.[2][3]
Q2: I'm observing a yellow, highly fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: This common byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.[1][2] To prevent its formation, consider the following:
-
Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.[1][2]
-
Optimize catalyst selection: Certain Lewis acids may show higher selectivity for the desired Biginelli reaction.[2]
-
Change the order of reagent addition: Adding the urea last can sometimes minimize its decomposition to ammonia.[2]
Q3: My crude product is difficult to purify. What are the likely impurities?
A3: Besides the Hantzsch DHP byproduct, other common impurities include N-acylureas, unreacted starting materials, and products from the Knoevenagel condensation between the aldehyde and the β-ketoester.[1][4] N-acylureas can form from a competing reaction between the β-ketoester and urea.[1] Careful control of reactant stoichiometry can help suppress their formation, and they can often be removed by recrystallization.[1]
Q4: Can I use aliphatic aldehydes in the Biginelli reaction?
A4: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to their aromatic counterparts.[4] This is because aliphatic aldehydes are more susceptible to side reactions like self-condensation.[4] Modified protocols, such as pre-forming the enone intermediate, may improve yields.[4]
Q5: Which analytical techniques are best for monitoring the progress of my pyrimidine synthesis?
A5: The most common and effective techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC is a rapid and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[2][5]
-
HPLC provides quantitative data, allowing for the accurate determination of conversion rates and purity.[5] It is highly reproducible and can be coupled with mass spectrometry (MS) for enhanced specificity.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cyclocondensation reaction for pyrimidine synthesis.
Issue 1: Low or No Product Yield with Unreacted Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | Ensure the catalyst is active; some reusable catalysts may need regeneration.[2] Increase the catalyst loading incrementally or switch to a more effective catalyst for your specific substrates.[3][4] A variety of Lewis and Brønsted acids have been shown to be effective.[6][7] |
| Suboptimal Reaction Temperature | The reaction may require more thermal energy to proceed. Gradually increase the temperature while monitoring the reaction by TLC to avoid product degradation.[2][3] Alternatively, some reactions benefit from lower temperatures to discourage side reactions.[2] |
| Inadequate Reaction Time | Some reactions are inherently slow. Continue to monitor the reaction over a longer period to ensure it has reached completion.[2] |
| Poor Reactant Purity | Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the reaction.[1][3] Ensure all reactants are of high purity. |
| Incorrect Stoichiometry | While a 1:1:1 ratio is standard, using a slight excess (1.2-1.5 equivalents) of urea or thiourea can sometimes improve yields.[7][8] |
| Solvent Effects | The solvent can significantly impact reactant solubility and reaction rates.[2][3] While ethanol is common, consider experimenting with other polar solvents like acetonitrile or even solvent-free conditions.[3][7] |
Issue 2: Significant Side Product Formation
| Side Product | Identification | Mitigation Strategies |
| Hantzsch Dihydropyridine | Yellow, highly fluorescent compound.[1][2] | Lower reaction temperature.[1][2] Add urea as the final reagent.[2] Select a more specific catalyst.[2] |
| Knoevenagel Condensation Product | Formed from the aldehyde and β-ketoester.[4] | Optimize catalyst choice. Some catalysts may favor the Biginelli pathway over the Knoevenagel condensation. |
| N-Acylurea Byproducts | Formed from the β-ketoester and urea.[1] | Carefully control the stoichiometry of reactants.[1] Can often be removed by recrystallization.[1] |
| Uncyclized Intermediate | The open-chain ureide intermediate fails to cyclize.[4] | Increase the concentration or strength of the acid catalyst to promote the final cyclization-dehydration step.[4] Increase the reaction temperature.[4] |
Quantitative Data Summary
The following tables summarize reaction conditions from various protocols to provide a comparative overview.
Table 1: Catalyst Loading and Reaction Conditions for Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| HCl | Catalytic amount | Ethanol | Reflux | Varies | Low to Moderate | [8][9] |
| Fe(NO₃)₃·9H₂O | 10 | Solvent-free (grinding) | Room Temp | 3 hours | High | [10] |
| Dicalcium Phosphate (DCPD) | 7 | Ethanol | Reflux | 35-45 min | ~39% (no catalyst) to >90% | [8][9] |
| Benzyltriethylammonium chloride | - | Solvent-free | - | 30-45 min | >85% | [11] |
| Ammonium Dihydrogenphosphate | Catalytic amount | - | - | 2 hours | Good | [12] |
Experimental Protocols
Protocol 1: General Procedure for Dicalcium Phosphate Catalyzed Biginelli Reaction
This protocol is adapted from a green chemistry approach for the synthesis of dihydropyrimidinones.[8][9]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (DCPD) (7 mol%).[8][9]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8][9]
-
Workup: Once the reaction is complete (typically 35-45 minutes), a solid will precipitate from the reaction mixture.[8]
-
Purification: Filter the solid product and recrystallize it from methanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one/thione.[8][9] The catalyst can often be recovered by filtration during this step.[8]
Protocol 2: Solvent-Free Biginelli Reaction Using Grinding
This protocol is an environmentally benign approach that avoids the use of organic solvents.[10]
-
Reaction Setup: In a mortar, combine the acetophenone or other β-dicarbonyl compound (1 mmol), aldehyde (1 mmol), urea (1.5 mmol), and hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) (0.1 mmol).[10]
-
Reaction: Gently grind the mixture using a pestle at room temperature.[10]
-
Monitoring: The reaction progress can be monitored by taking small samples for TLC analysis. The reaction is typically complete within 3 hours.[10]
-
Workup: After completion, add a small amount of ethanol and stir.
-
Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent to obtain the pure product.[2]
Visualizations
Caption: General experimental workflow for the Biginelli cyclocondensation reaction.
Caption: Troubleshooting decision tree for low yield in pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 9. redalyc.org [redalyc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-Isopropyl-2-methylpyrimidin-4-amine in DMSO
This technical support guide is intended for researchers, scientists, and drug development professionals to address potential stability issues of 6-Isopropyl-2-methylpyrimidin-4-amine when dissolved in dimethyl sulfoxide (DMSO). While specific stability data for this compound is not extensively documented, this guide provides insights based on the known behavior of similar pyrimidine derivatives and outlines protocols for users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in DMSO?
A: While specific stability data for this compound in DMSO is limited in public literature, certain structural features, such as the 4-amino group, may raise concerns about its long-term stability. Aminopyrimidines, a class of compounds to which it belongs, have been reported to be susceptible to oxidation and condensation reactions in DMSO. Therefore, it is recommended to handle solutions of this compound in DMSO with care and to verify its stability under your specific experimental conditions.
Q2: What are the potential signs of degradation of this compound in a DMSO stock solution?
A: Degradation of pyrimidine compounds in DMSO can manifest in several ways, including:
-
Color change: The appearance of a yellow or brown tint in a previously colorless solution can be a primary indicator of degradation.
-
Precipitation: The formation of insoluble particles may indicate the generation of degradation products.
-
Loss of biological activity: A decrease in the expected potency or inconsistent results in biological assays can be a consequence of compound degradation.
-
Changes in analytical profiles: When analyzed by techniques like HPLC or LC-MS, the appearance of new peaks and a decrease in the area of the parent compound's peak are clear signs of degradation.
Q3: What factors can influence the stability of this compound in DMSO?
A: The stability of compounds in DMSO can be affected by several factors:
-
Water content: The presence of water in DMSO can facilitate hydrolytic degradation pathways. It is crucial to use anhydrous, high-purity DMSO.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, especially UV light, can induce photolytic degradation.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can introduce moisture and accelerate degradation.
Q4: What are the best practices for preparing and storing this compound in DMSO?
A: To maximize the stability of your compound in DMSO, follow these recommendations:
-
Use high-quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%).
-
Prepare fresh solutions: Ideally, solutions should be prepared fresh for each experiment.
-
Storage conditions: If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials. For long-term storage, -80°C is recommended.
-
Aliquot solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Protect from light: Store solutions in amber vials or otherwise protected from light.
-
Inert atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible assay results | Degradation of the compound in the DMSO stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use. Verify the purity of the new stock solution by HPLC or LC-MS. |
| High background signal in assays | Formation of interfering degradation products. | Purify the compound if necessary. Run a control with the DMSO vehicle that has been stored under the same conditions as the compound solution to check for solvent-related artifacts. |
| Visible color change or precipitation in the DMSO stock | Significant compound degradation. | Discard the solution. Prepare a fresh solution using high-purity anhydrous DMSO and store it under the recommended conditions (aliquoted, at -80°C, protected from light). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO by HPLC-UV
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.
1. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Vortex the solution thoroughly to ensure the compound is completely dissolved.
2. Initial Analysis (Time 0):
- Immediately after preparation, dilute a small aliquot of the 10 mM stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis (e.g., 100 µM).
- Inject the diluted sample onto an HPLC system equipped with a UV detector.
- Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
- Monitor the elution profile at a wavelength where the compound has maximum absorbance.
- Record the peak area of the parent compound. This will serve as the baseline (100% stability).
3. Incubation:
- Store the remaining 10 mM DMSO stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
- Protect the solution from light if the compound is suspected to be light-sensitive.
4. Time-Point Analysis:
- At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored stock solution.
- Dilute the aliquot in the same manner as the initial analysis.
- Analyze the sample by HPLC under the same conditions as the initial analysis.
- Record the peak area of the parent compound.
5. Data Analysis:
- Calculate the percentage of the remaining parent compound at each time point relative to the initial (Time 0) peak area.
- % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
Data Presentation
Table 1: Stability of this compound (10 mM in DMSO) under various storage conditions.
| Storage Condition | % Remaining (Mean ± SD) |
| Time 0 | 100 |
| 24 hours, Room Temp | User-determined value |
| 48 hours, Room Temp | User-determined value |
| 1 week, 4°C | User-determined value |
| 1 month, -20°C | User-determined value |
| 1 month, -80°C | User-determined value |
(This table is a template for researchers to input their own experimental data.)
Visualizations
removing starting materials from 6-Isopropyl-2-methylpyrimidin-4-amine reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-isopropyl-2-methylpyrimidin-4-amine. The information is designed to help overcome common challenges encountered during the reaction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most probable synthetic route is a variation of the Pinner pyrimidine synthesis. This involves the condensation of an isopropyl-substituted β-keto ester, such as ethyl 4-methyl-3-oxopentanoate, with acetamidine hydrochloride in the presence of a base like sodium ethoxide. The resulting 6-isopropyl-2-methylpyrimidin-4-ol is then converted to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride. Finally, amination of the 4-chloro intermediate with ammonia yields the desired this compound.
Q2: What are the likely starting materials I might need to remove from my reaction mixture?
The primary starting materials that may remain in your reaction mixture are:
-
Ethyl 4-methyl-3-oxopentanoate (or a similar β-keto ester)
-
Acetamidine hydrochloride
-
Unreacted 6-isopropyl-2-methylpyrimidin-4-ol intermediate
-
Unreacted 4-chloro-6-isopropyl-2-methylpyrimidine intermediate
Q3: What are some potential side products in this synthesis?
Potential side products can include:
-
Hydrolysis of the 4-chloro intermediate back to the 6-isopropyl-2-methylpyrimidin-4-ol.
-
Formation of di-alkylated pyrimidine species if the reaction conditions for amination are not well-controlled.
-
Self-condensation products of the β-keto ester under basic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to inactive reagents or incorrect stoichiometry. | - Ensure all reagents are fresh and anhydrous, particularly the base and solvent. - Verify the molar ratios of your reactants. An excess of the amidine may be necessary. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Suboptimal reaction temperature. | - The condensation reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is maintained as per the protocol. | |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction or inefficient purification. | - Extend the reaction time or consider a slight increase in temperature, while monitoring for byproduct formation. - Optimize the purification method. See the detailed protocols for column chromatography and recrystallization below. |
| Inefficient work-up procedure. | - Ensure proper phase separation during aqueous work-up to remove water-soluble starting materials like acetamidine hydrochloride. | |
| Difficulty in Removing the Hydroxypyrimidine Intermediate | Incomplete chlorination or hydrolysis of the chloro-intermediate. | - Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess. - Perform the amination step under anhydrous conditions to prevent hydrolysis of the 4-chloro intermediate. |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | - Purify the crude product by column chromatography before attempting recrystallization. - Try a different solvent or a two-solvent system for recrystallization. |
| The product may be an oil at room temperature if not completely pure. | - Ensure the product is of high purity (>98%) as indicated by analytical techniques like HPLC or NMR. |
Data Presentation
The following table summarizes typical data for the purification of this compound. Note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) |
| Column Chromatography | 75-90 | >98 | 70-85 |
| Recrystallization | >95 | >99 | 80-95 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for removing unreacted starting materials and byproducts with different polarities from the desired product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Mobile Phase: Prepare a mobile phase of hexane and ethyl acetate. A starting gradient of 9:1 (Hexane:Ethyl Acetate) with the addition of 0.5% triethylamine is a good starting point. The triethylamine helps to reduce tailing of the amine product on the acidic silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective final purification step to obtain a highly crystalline product.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of hexane and ethyl acetate often works well for aminopyrimidines.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent.
-
Cooling: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can increase the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting the purification of this compound.
Signaling Pathway of Pinner Synthesis
Technical Support Center: Interpretation of Complex NMR Spectra for Substituted Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting the often complex NMR spectra of substituted pyrimidines. The following troubleshooting guides and FAQs address common challenges encountered during spectral analysis.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of substituted pyrimidines often complex and difficult to interpret?
The complexity in ¹H NMR spectra of substituted pyrimidines arises from several factors. The aromatic protons on the pyrimidine ring exhibit intricate spin-spin coupling patterns.[1] Additionally, substituents on the ring significantly alter the electronic environment, leading to overlapping signals and non-first-order splitting patterns that can be challenging to decipher directly from a 1D spectrum.[1]
Q2: What are the typical chemical shift ranges for protons on a pyrimidine ring?
While chemical shifts are highly dependent on the specific substituents, some general ranges can be expected. The electronegativity of the two nitrogen atoms and the ring's aromaticity cause the ring protons to be deshielded.[1][2] Protons at positions 2, 4, and 6 are generally found further downfield compared to the proton at position 5.[1] For more specific ranges, please refer to the data tables below.
Q3: How do electron-donating and electron-withdrawing groups affect the ¹H chemical shifts?
The nature of the substituent significantly impacts the chemical shifts of the ring protons:
-
Electron-Donating Groups (EDGs) , such as -NH₂ or -OCH₃, increase the electron density of the ring. This shields the ring protons, causing their signals to shift upfield (to lower ppm values).[1][2]
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂ or -CN, decrease the ring's electron density. This deshields the protons, causing their signals to shift downfield (to higher ppm values).[1][2]
Q4: What is the role of ¹³C NMR in analyzing pyrimidine compounds?
¹³C NMR is vital for determining the carbon framework of the molecule. It helps identify the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic).[1] When combined with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence), it allows for the direct correlation of protons to the carbons they are attached to, which is invaluable for unambiguous signal assignment.[1]
Q5: When should I use advanced 2D NMR techniques?
When 1D ¹H NMR spectra are insufficient for a complete structural assignment due to signal overlap or complex coupling, 2D NMR is essential.
-
COSY is used to identify protons that are coupled to each other.[2]
-
HSQC correlates protons directly to their attached carbons.
-
HMBC reveals longer-range correlations between protons and carbons (2-4 bonds), which is critical for piecing together the molecular structure, especially around quaternary carbons or heteroatoms.[1][2]
-
NOESY identifies protons that are close in space (< 5 Å), providing insights into the 3D structure and stereochemistry.[1][2]
Troubleshooting Guide
Q: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?
A: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument should be the first step.[1]
-
Low Solubility/High Concentration: If the compound is not fully dissolved or is too concentrated, it can lead to an inhomogeneous sample and increased viscosity, causing peak broadening.[1] Try using a different deuterated solvent, warming the sample, or diluting it.[1]
-
Chemical Exchange: Protons exchanging between different chemical environments on the NMR timescale (e.g., in tautomers or rotamers) will appear as broad signals.[1][2] Acquiring the spectrum at a different temperature (either higher or lower) can often sharpen these peaks.[1]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Filtering the sample through a small plug of celite or silica may help.[1]
Q: My aromatic signals are all overlapping in one region. How can I resolve them?
A: This is a very common issue with substituted aromatic compounds.[1][2]
-
Change Solvents: Running the sample in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[1][2][3]
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Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.[1][2]
-
Use 2D NMR: A ¹H-¹H COSY experiment is excellent for identifying which protons are coupled, even if their signals overlap in the 1D spectrum.[2]
Q: There are unexpected peaks in my spectrum that don't correspond to my product. What are they?
A: These peaks could be from several sources:
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Residual Solvent: The sample may contain residual solvent from purification (e.g., ethyl acetate, dichloromethane).[1] It is helpful to consult a table of common NMR solvent impurities.[1]
-
Water: A peak (often broad) is frequently observed from water absorbed by the deuterated solvent.[1] This peak appears around 1.5-3 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆.[1]
-
Starting Material or Byproducts: The reaction may be incomplete or have produced side products.[1] Compare the spectrum to that of your starting materials.[1]
-
Grease: Silicon grease from glassware can appear as a small peak around 0 ppm.[1]
Q: How can I confirm if a peak is from an N-H or O-H proton?
A: This can be confirmed with a D₂O exchange experiment. Add one drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Labile protons (like those on N-H and O-H groups) will exchange with deuterium, causing their corresponding peak to disappear or significantly diminish in intensity.[1][3]
Q: I am unsure about the exact positions of the substituents on the pyrimidine ring. How can NMR help determine the regiochemistry?
A: Determining the substitution pattern often requires 2D NMR experiments that show through-space or long-range correlations:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are physically close to each other in space. An NOE cross-peak between a proton on a substituent (e.g., a methyl group) and a proton on the pyrimidine ring confirms that the substituent is adjacent to that ring proton.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[2] By observing correlations from a ring proton to the carbons of a substituent, or from a substituent's protons to the ring carbons, you can piece together the connectivity and confirm the substitution pattern.[2]
Data Presentation: NMR Chemical Shift and Coupling Constant Ranges
Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Substituted Pyrimidines
| Position | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| C2-H | 8.8 - 9.3 | 157 - 162 | Often the most downfield proton signal.[1] |
| C4-H / C6-H | 8.5 - 8.9 | 155 - 160 | Equivalent in unsubstituted pyrimidine; non-equivalent if C2 or C5 is substituted.[1] |
| C5-H | 7.2 - 7.6 | 120 - 130 | Typically the most upfield of the ring proton signals.[1] |
| Substituent -CH₃ | 2.3 - 2.8 | 20 - 25 | Attached directly to the pyrimidine ring.[1] |
| Substituent -OCH₃ | 3.8 - 4.2 | 55 - 60 | Attached directly to the pyrimidine ring.[1] |
Note: These are approximate ranges. Actual values can vary significantly based on the specific substituents and the solvent used.[1]
Table 2: Typical Proton-Proton Coupling Constants (J) in the Pyrimidine Ring
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| Ortho (³J) | 3 | 4.0 - 8.0 | Coupling between adjacent protons (e.g., J₅,₆). |
| Meta (⁴J) | 4 | 1.0 - 3.0 | Coupling across one carbon and one nitrogen (e.g., J₄,₆). |
| Para (⁵J) | 5 | < 1.0 | Coupling across two carbons and one nitrogen (e.g., J₂,₅). Often not resolved. |
Note: These values are typical and can be influenced by ring substitution and geometry.
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weigh Sample: Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR, or 15-20 mg for ¹³C and 2D NMR.[1]
-
Transfer to Vial: Transfer the solid into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Dissolve: Mix the sample via vortexing or sonication until the solid is completely dissolved.[1]
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.[4][5]
-
Cap and Label: Securely cap the NMR tube and label it clearly.[1] The sample is now ready for analysis.
Protocol 2: Acquiring a ¹H-¹H COSY Spectrum
-
Prepare Sample: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL solvent) to ensure good signal-to-noise.[1]
-
Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the ¹H channel and perform shimming to optimize the magnetic field homogeneity.[1]
-
Acquire 1D Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (the range of chemical shifts to be observed).[1]
-
Load COSY Experiment: Select a standard gradient-enhanced COSY pulse sequence from the spectrometer's experiment library (e.g., 'cosygpqf').[1]
-
Set Parameters:
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Protocol 3: Performing a D₂O Exchange Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a protonated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) directly into the tube.
-
Mix: Cap the tube and shake it vigorously for 10-20 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It is advisable to re-shim the instrument as the sample composition has changed slightly. Acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Compare Spectra: Compare the "before" and "after" spectra. Peaks corresponding to labile N-H or O-H protons will have disappeared or significantly decreased in intensity in the second spectrum.[1][3]
Visualizations
Caption: A decision tree for troubleshooting common issues in substituted pyrimidine NMR spectra.
Caption: Logical relationships between key NMR experiments and the structural information they provide.
Caption: Effect of substituents on the ¹H NMR chemical shifts of pyrimidine ring protons.
References
challenges in the scale-up synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and direct method is a variation of the Pinner pyrimidine synthesis. This involves the condensation reaction of a β-ketoester, specifically ethyl isobutyrylacetate, with acetamidine hydrochloride in the presence of a base.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during scale-up include:
-
Reaction Control: The reaction is often exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Impurity Profile: The formation of various impurities can increase at a larger scale, complicating purification and reducing the final product's purity.
-
Product Isolation: Isolating the product efficiently from the reaction mixture can be difficult due to its solubility and the presence of salts.
-
Reagent Purity: The quality of starting materials, particularly the acetamidine, is crucial as impurities can lead to side reactions.
Q3: What are the critical process parameters to monitor during scale-up?
A3: Careful control of the following parameters is essential:
-
Reaction Temperature
-
Rate of addition of reagents
-
Stirring speed to ensure homogeneity
-
pH of the reaction mixture
-
Water content of the reactants and solvent
Q4: How can I minimize the formation of impurities?
A4: To minimize impurities, consider the following:
-
Use high-purity starting materials.
-
Maintain strict temperature control throughout the reaction.
-
Ensure anhydrous conditions, as water can promote side reactions.[1]
-
Optimize the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific byproducts.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptom: The yield of this compound is significantly lower on a larger scale compared to laboratory experiments.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress by HPLC or TLC. - Ensure the reaction temperature is maintained at the optimal level. A drop in temperature can slow down the reaction rate. |
| Side Reactions | - Lower the reaction temperature to minimize the formation of thermal degradation products. - Investigate the effect of a different base or solvent system. |
| Poor Mixing | - On a larger scale, inadequate stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Increase the stirring speed and ensure the reactor is properly baffled. |
| Hydrolysis of Intermediates | - Ensure all reactants and the solvent are thoroughly dried before use. Water can hydrolyze key intermediates in the reaction pathway. |
Issue 2: High Levels of Impurities in the Crude Product
Symptom: HPLC analysis of the crude product shows multiple impurity peaks that were not significant at the lab scale.
| Potential Impurity | Likely Cause | Mitigation and Removal Strategy |
| Unreacted Ethyl Isobutyrylacetate | Incomplete reaction or incorrect stoichiometry. | - Increase reaction time or temperature slightly. - Adjust the stoichiometry of acetamidine. - Can be removed during aqueous workup and extraction. |
| Self-condensation of Ethyl Isobutyrylacetate | Presence of a strong base and elevated temperatures. | - Add the base slowly to the reaction mixture. - Maintain a lower reaction temperature. - Can be separated by column chromatography. |
| Hydrolysis Product of Amidine | Presence of water in the reaction. | - Use anhydrous solvents and dry reagents. - Store acetamidine hydrochloride in a desiccator. |
Quantitative Data Summary: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) |
| Typical Yield | 80-90% | 70-80% |
| Purity (Crude) | >95% | 85-95% |
| Major Impurity 1 | <0.5% | 1-3% |
| Major Impurity 2 | <0.3% | 1-2% |
| Reaction Time | 4-6 hours | 8-12 hours |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Ethyl isobutyrylacetate (1 equivalent)
-
Acetamidine hydrochloride (1.2 equivalents)
-
Sodium ethoxide (2.5 equivalents)
-
Anhydrous Ethanol
-
Toluene
-
Deionized Water
-
Brine solution
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol in a reactor, add acetamidine hydrochloride portion-wise, maintaining the temperature below 25°C.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Add ethyl isobutyrylacetate dropwise to the mixture over 1-2 hours, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add toluene and water. Stir and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up synthesis issues.
References
overcoming solubility issues of 6-Isopropyl-2-methylpyrimidin-4-amine in aqueous buffers
Welcome to the technical support center for 6-Isopropyl-2-methylpyrimidin-4-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern?
This compound is a pyrimidine derivative. Its chemical structure, containing a hydrophobic isopropyl group and a substituted pyrimidine ring, contributes to its characteristically low solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro and in vivo experiments, affecting dissolution, absorption, and ultimately, bioavailability and therapeutic efficacy.[1][2]
Q2: How does pH fundamentally affect the solubility of this compound?
The presence of an amine group makes this compound a weak base.[3] In aqueous media, its solubility is highly dependent on the pH of the solution.[4][5]
-
At acidic pH (below the compound's pKa): The amine group becomes protonated, forming a cationic salt. This salt form is significantly more polar and exhibits greater solubility in water due to favorable ion-dipole interactions.[3][6]
-
At neutral or alkaline pH (above the compound's pKa): The compound exists predominantly in its neutral, un-ionized form, which is less polar and thus less soluble in water.
Therefore, adjusting the pH of the buffer to a more acidic range is the primary and most straightforward method to explore for enhancing its solubility.
Q3: What are the main strategies to improve the solubility of this compound?
Beyond simple pH adjustment, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds. These methods can be broadly categorized as physical and chemical modifications.[7][8]
| Strategy | Mechanism of Action | Key Advantages | Common Examples |
| pH Adjustment | Converts the basic amine to a more soluble salt form.[3] | Simple, cost-effective, and easy to implement. | Use of citrate or acetate buffers. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[9][10] | Effective for creating concentrated stock solutions; simple to prepare. | Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene Glycols (PEGs), Propylene Glycol (PG).[11][12] |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior improves aqueous solubility.[13][14] | High solubilization capacity; can improve stability. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[15] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase.[11] | Effective at low concentrations (above CMC). | Polysorbates (e.g., Tween® 80), Poloxamers.[15][16] |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which increases the surface area and dissolution rate.[17] | Significantly enhances dissolution and bioavailability. | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).[18] |
| Nanosuspensions | Reduces the particle size of the drug to the nanometer scale, drastically increasing the surface area and dissolution velocity according to the Noyes-Whitney equation.[19][20] | High drug loading is possible; applicable to many poorly soluble drugs.[21][22] | Wet milling or high-pressure homogenization techniques. |
Troubleshooting Guide
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).
This is a common issue caused by the compound's low solubility in the final aqueous buffer. The DMSO keeps it solubilized in the stock, but upon dilution, the solvent polarity increases dramatically, causing the compound to crash out.
Solutions to Try:
-
Lower the Buffer pH: The most direct approach. Attempt to dissolve the compound in a buffer with a lower pH, such as a citrate or acetate buffer in the pH 4.0-6.0 range.[23] This promotes the formation of the more soluble protonated salt.
-
Use a Co-solvent System: If permissible for your experiment, adding a small percentage of a water-miscible organic solvent (a co-solvent) to your final aqueous buffer can maintain solubility.[24][25] Start with a low percentage (e.g., 1-5%) and increase only if necessary, keeping in mind the potential for solvent toxicity in cellular assays.
-
Employ Solubilizing Excipients: For more challenging situations, using excipients like cyclodextrins can significantly increase aqueous solubility.[26][27] These agents encapsulate the drug molecule, presenting a hydrophilic exterior to the aqueous environment.
Key Experimental Protocols
Protocol 1: Basic pH-Solubility Profile Assessment
Objective: To determine the approximate solubility of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.0, 9.0). Common buffer systems include citrate for acidic pH and phosphate or borate for neutral to alkaline pH.
-
Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with the compound and buffer).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution for subsequent dilution into aqueous media.
Methodology:
-
Solvent Selection: Choose a suitable, water-miscible organic solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common first choice.
-
Dissolution: Weigh the desired amount of this compound and place it in a sterile vial.
-
Solvent Addition: Add the selected co-solvent dropwise while vortexing or sonicating until the compound is fully dissolved.
-
Final Volume: Adjust to the final desired concentration (e.g., 10 mM, 50 mM) with the co-solvent.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
Usage Note: When diluting into aqueous buffers for experiments, ensure the final concentration of the co-solvent is low (typically <1%, often <0.1%) to avoid artifacts or cellular toxicity.
Protocol 3: Solubility Enhancement with Cyclodextrins (Kneading Method)
Objective: To prepare a drug-cyclodextrin inclusion complex to enhance aqueous solubility.
Methodology:
-
Molar Ratio Selection: Choose a molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Mixing: Place the weighed amounts of the drug and HP-β-CD in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes. The solvent helps facilitate the interaction and inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, yielding a solid powder.
-
Sieving: Pass the dried complex through a fine-mesh sieve to ensure uniformity.
-
Solubility Testing: Test the solubility of the resulting complex powder in the desired aqueous buffer and compare it to that of the uncomplexed drug.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubilizer Excipients - Protheragen [protheragen.ai]
- 16. kinampark.com [kinampark.com]
- 17. jddtonline.info [jddtonline.info]
- 18. jopcr.com [jopcr.com]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. researchgate.net [researchgate.net]
- 24. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 25. longdom.org [longdom.org]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 6-Isopropyl-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 6-Isopropyl-2-methylpyrimidin-4-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models and comparative data from structurally similar molecules to offer a robust spectral assignment. This information is crucial for the structural elucidation and characterization of this and related compounds in research and drug development.
Predicted NMR Spectral Data
The chemical structure of this compound, with the numbering used for NMR assignment, is shown below. The predicted 1H and 13C NMR chemical shifts, multiplicities, and assignments are based on established NMR principles and computational prediction tools.
dot graph "6_Isopropyl_2_methylpyrimidin_4_amine_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Atom nodes N1 [label="N", pos="0,1!", color="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C2", pos="1.5,1!", color="#4285F4", fontcolor="#FFFFFF"]; N3 [label="N", pos="2,0!", color="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4", pos="1.5,-1!", color="#4285F4", fontcolor="#FFFFFF"]; C5 [label="C5", pos="0,-1!", color="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C6", pos="-0.5,0!", color="#4285F4", fontcolor="#FFFFFF"]; C_Me [label="C7", pos="2.5,2!", color="#34A853", fontcolor="#FFFFFF"]; N_amine [label="N", pos="2.5,-2!", color="#EA4335", fontcolor="#FFFFFF"]; C_iso_CH [label="C8", pos="-2,0!", color="#FBBC05", fontcolor="#FFFFFF"]; C_iso_Me1 [label="C9", pos="-3,1!", color="#FBBC05", fontcolor="#FFFFFF"]; C_iso_Me2 [label="C10", pos="-3,-1!", color="#FBBC05", fontcolor="#FFFFFF"]; H5 [label="H", pos="-0.5,-2!"]; H_amine [label="NH2", pos="3.5,-2!"]; H_Me [label="CH3", pos="3.5,2!"]; H_iso_CH [label="H", pos="-2.5,0!"]; H_iso_Me [label="2xCH3", pos="-4,0!"];
// Edges for the pyrimidine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Edges for the substituents C2 -- C_Me; C4 -- N_amine; C6 -- C_iso_CH; C_iso_CH -- C_iso_Me1; C_iso_CH -- C_iso_Me2; C5 -- H5; N_amine -- H_amine; C_Me -- H_Me; C_iso_CH -- H_iso_CH; C_iso_Me1 -- H_iso_Me; C_iso_Me2 -- H_iso_Me; } Caption: Numbered chemical structure of this compound.
Table 1: Predicted 1H and 13C NMR Spectral Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C2-CH₃ | ~2.4 | Singlet (s) | ~25 |
| C4-NH₂ | ~5.0-6.0 | Broad Singlet (br s) | - |
| C5-H | ~6.0 | Singlet (s) | ~105 |
| C6-CH(CH₃)₂ | ~3.0 | Septet (sept) | ~35 |
| C6-CH(CH₃)₂ | ~1.2 | Doublet (d) | ~22 |
| C2 | - | - | ~165 |
| C4 | - | - | ~163 |
| C6 | - | - | ~175 |
Comparative Analysis with Structurally Similar Compounds
To validate the predicted spectral data, a comparison with experimentally determined NMR data for structurally related compounds is essential. 2-Methylpyrimidin-4-amine serves as a key reference compound.
Table 2: Comparison of Predicted NMR Data with Experimental Data of 2-Methylpyrimidin-4-amine
| Assignment | This compound (Predicted) | 2-Methylpyrimidin-4-amine (Experimental) [1] |
| ¹H Chemical Shift (δ, ppm) | ||
| C2-CH₃ | ~2.4 (s) | 2.37 (s) |
| C4-NH₂ | ~5.0-6.0 (br s) | 6.47 (br s) |
| C5-H | ~6.0 (s) | 6.32 (d) |
| C6-H | - | 8.03 (d) |
| C6-CH(CH₃)₂ | ~3.0 (sept) | - |
| C6-CH(CH₃)₂ | ~1.2 (d) | - |
| ¹³C Chemical Shift (δ, ppm) | ||
| C2-CH₃ | ~25 | 25.6 |
| C5 | ~105 | 107.5 |
| C2 | ~165 | 166.4 |
| C4 | ~163 | 164.3 |
| C6 | ~175 | 158.4 |
| C6-CH | ~35 | - |
| C6-C(CH₃)₂ | ~22 | - |
The comparison reveals that the predicted chemical shifts for the methyl and amino protons, as well as the C2, C4, and C5 carbons of the pyrimidine ring, are in good agreement with the experimental values for 2-methylpyrimidin-4-amine. The significant downfield shift predicted for C6 is attributed to the substitution with a sterically bulky isopropyl group.
Experimental Protocols
While experimental data for the target compound is unavailable, a general protocol for acquiring 1H and 13C NMR spectra is provided below.
General NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Methodology for NMR Spectral Prediction
The prediction of NMR spectra for this compound was performed using a combination of established principles:
-
Empirical Rules and Additivity Models: The chemical shifts of protons and carbons were estimated based on the known effects of substituents on the pyrimidine ring. For instance, the electron-donating amino group is expected to shield the ring protons and carbons, while the alkyl groups have a smaller effect.
-
Database Comparison: The predicted values were refined by comparing them with experimental data from databases for compounds containing similar structural motifs (e.g., isopropyl groups, methyl-substituted pyrimidines).
-
Computational Software: Online NMR prediction tools can be used to generate theoretical spectra based on the compound's structure.[2][3]
The general workflow for NMR spectral prediction and assignment is illustrated in the following diagram.
This guide provides a foundational understanding of the expected 1H and 13C NMR spectra of this compound, which can aid researchers in the identification and characterization of this and related molecules. The comparison with known compounds and the outlined methodologies offer a comprehensive approach to spectral assignment in the absence of direct experimental data.
References
Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric and Structurally Related Pyrimidine Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation analysis of 6-Isopropyl-2-methylpyrimidin-4-amine and its comparison with alternative structures.
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of this compound and a structurally related isomer, 4-Isopropyl-6-methylpyrimidin-2-amine. The aim is to furnish researchers with the necessary data and protocols to distinguish between these closely related compounds, a critical step in drug discovery and development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the fragmentation behavior of its derivatives is paramount for their unambiguous identification.[1][2]
Experimental Protocols
A standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol was designed to ensure the comparability of fragmentation data between the analyzed compounds.
Sample Preparation: A "dilute-and-shoot" method was employed for initial analysis. For complex matrices, protein precipitation with cold acetonitrile followed by solid-phase extraction would be recommended to minimize matrix effects.[3]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[2]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[2]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr[2]
-
Collision Gas: Argon
-
Collision Energy: Ramped or set at specific voltages (e.g., 15, 20, 30 eV) to obtain optimal fragmentation.
Comparative Fragmentation Data
The following table summarizes the theoretical quantitative data for the precursor and major fragment ions of this compound and its isomer, 4-Isopropyl-6-methylpyrimidin-2-amine. The molecular weight of both isomers is 151.22 g/mol .
| Precursor Ion (m/z) | Analyte | Fragment Ion (m/z) | Proposed Neutral Loss | Relative Abundance (%) |
| 152.13 | This compound | 137.11 | CH₃• (15) | 100 |
| 152.13 | 110.09 | C₃H₆ (42) | 75 | |
| 152.13 | 95.08 | C₃H₇N (57) | 40 | |
| 152.13 | 4-Isopropyl-6-methylpyrimidin-2-amine | 137.11 | CH₃• (15) | 100 |
| 152.13 | 122.10 | NH₃ (17) + CH₃• (15) | 60 | |
| 152.13 | 81.07 | C₄H₇N₂ (83) | 50 |
Note: The relative abundances are hypothetical and serve for comparative purposes.
Fragmentation Pathway Analysis
The fragmentation of substituted pyrimidines is influenced by the nature and position of the substituents on the pyrimidine ring.[4][5][6] For aliphatic amines, α-cleavage is a predominant fragmentation mode.[7][8][9]
This compound:
The proposed fragmentation pathway for this compound is initiated by the protonation of one of the ring nitrogens in the ESI source. The primary fragmentation event is expected to be the loss of a methyl radical from the isopropyl group, leading to a stable secondary carbocation, which would likely be the base peak at m/z 137.11. Another significant fragmentation would be the loss of propene via a McLafferty-type rearrangement, resulting in an ion at m/z 110.09.
4-Isopropyl-6-methylpyrimidin-2-amine:
For the isomer, 4-Isopropyl-6-methylpyrimidin-2-amine, the initial loss of a methyl radical from the isopropyl group is also anticipated to be a major fragmentation pathway, yielding the same m/z of 137.11. However, the position of the amino group is expected to influence subsequent fragmentations. The loss of ammonia from the 2-amino position after the initial methyl loss could be a characteristic fragmentation, leading to an ion at m/z 122.10. Cleavage of the pyrimidine ring can also lead to characteristic fragments.
Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can provide complementary structural information:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Q-TOF provide high precision in identifying and quantifying pyrimidine metabolites, allowing for the determination of elemental composition of fragment ions.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyrimidine derivatives, GC-MS can be a valuable complementary technique.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of novel compounds, providing detailed information about the connectivity of atoms.
Conclusion
The mass spectrometry fragmentation analysis of this compound and its structural isomers reveals distinct fragmentation patterns that can be used for their differentiation. While the initial loss of a methyl radical from the isopropyl group is common to both isomers presented, subsequent fragmentation pathways are influenced by the substitution pattern on the pyrimidine ring. By employing standardized LC-MS/MS protocols and considering the characteristic neutral losses, researchers can confidently identify these and other related pyrimidine derivatives. For unequivocal structure confirmation, especially for novel compounds, the use of complementary techniques such as HRMS and NMR is highly recommended.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. article.sapub.org [article.sapub.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of 6-Isopropyl-2-methylpyrimidin-4-amine's Potential Biological Activity Against Known USP1/UAF1 Inhibitors
For Immediate Release
This guide provides a comparative overview of the potential biological activity of 6-Isopropyl-2-methylpyrimidin-4-amine in the context of known inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This information is intended for researchers, scientists, and drug development professionals interested in the discovery of novel cancer therapeutics. While direct experimental data for this compound is not yet available, structure-activity relationship (SAR) studies of similar pyrimidine-based scaffolds suggest its potential as a potent USP1/UAF1 inhibitor.
Introduction to USP1/UAF1 as a Therapeutic Target
The USP1/UAF1 deubiquitinase complex is a critical regulator of cellular processes, including the DNA damage response and oncogenic signaling.[1][2][3][4][5] It functions by removing ubiquitin from key protein substrates, thereby modulating their stability and activity. Two of its most well-characterized substrates are Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA), both of which are essential for DNA repair pathways such as the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[3][5][6]
Overexpression of USP1 is observed in various cancers, including non-small cell lung cancer and osteosarcoma, and is often associated with a poor prognosis.[1][4][5] Inhibition of USP1/UAF1 has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin, making it an attractive target for anticancer drug development.[2][7]
Comparative Biological Activity of Known USP1/UAF1 Inhibitors
Several small molecule inhibitors of the USP1/UAF1 complex have been identified. The table below summarizes the in vitro potency of some of these known inhibitors. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Inhibitor | IC50 Value (USP1/UAF1) | Inhibition Mechanism | Key Findings |
| ML323 | 7.6 nM - <50 nM[5][8] | Allosteric, reversible, noncompetitive[5][9] | Potent and selective; potentiates cisplatin cytotoxicity.[2][5] |
| Pimozide | ~0.5 µM (Ki)[7] | Noncompetitive[7] | Reverses chemoresistance to cisplatin.[7] |
| GW7647 | ~0.7 µM (Ki)[7] | Noncompetitive[7] | Synergistic with cisplatin in inhibiting cancer cell proliferation.[7] |
| SJB2-043 | 544 nM[8] | Not specified | Inhibits the native USP1/UAF1 complex. |
| C527 | 0.88 µM[8] | Pan-DUB inhibitor with high potency for USP1/UAF1 | |
| I-138 | 4.1 nM (Ki: 5.4 nM)[8] | Reversible | Orally active. |
| USP1-IN-4 | 2.44 nM[8] | Not specified | Shows anticancer activity. |
| USP1-IN-14 | 1 nM[8] | Not specified | |
| USP1-IN-12 | 3.66 nM[8] | Not specified | Potent and orally active. |
| USP1-IN-13 | 1.02 nM[8] | Not specified | Potent and orally active. |
Note: IC50 values can vary depending on the assay conditions and substrates used.
The Potential of this compound as a USP1/UAF1 Inhibitor
While direct experimental validation is pending, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that the substitution at the 2-position of the pyrimidine ring significantly impacts inhibitory potency against USP1/UAF1. Notably, the replacement of a trifluoromethyl group with an isopropyl group resulted in a six-fold improvement in IC50 value. This finding strongly suggests that the this compound scaffold has the potential for potent USP1/UAF1 inhibition. Further investigation into this compound and its derivatives is warranted.
Signaling Pathway of USP1/UAF1 in DNA Damage Repair
The USP1/UAF1 complex plays a pivotal role in the DNA damage response by deubiquitinating FANCD2 and PCNA. This action counteracts the ubiquitination events that are crucial for the activation of the FA pathway and TLS, respectively. Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, thereby promoting DNA repair pathway activity and, in the context of cancer cells, potentially leading to synthetic lethality or increased sensitivity to chemotherapy.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function analysis of USP1: insights into the role of Ser313 phosphorylation site and the effect of cancer-associated mutations on autocleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 6-Isopropyl-2-methylpyrimidin-4-amine Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of compounds structurally related to 6-Isopropyl-2-methylpyrimidin-4-amine. Due to the limited availability of public data on the specific SAR of this core scaffold, this guide focuses on the biological activity of more complex analogs that have been investigated as potent kinase inhibitors. The data presented herein, derived from peer-reviewed literature, offers valuable insights into how substitutions on the pyrimidine core influence inhibitory activity against various protein kinases, which are critical targets in drug discovery, particularly in oncology and immunology.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives that share structural similarities with the this compound core. These compounds have been evaluated for their ability to inhibit different protein kinases, and their potency is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Pyrimidine Analogs
| Compound ID | Core Structure Modification | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine | CDK1 | 1.5 | [1] |
| CDK2 | 0.8 | [1] | ||
| CDK4 | 1.2 | [1] | ||
| CDK9 | 0.5 | [1] | ||
| Compound 2 | (4-Pyrazolyl)-2-aminopyrimidine derivative (Compound 17 in source) | CDK2 | 0.29 | [2] |
| Compound 3 | 2-Arylaminopurine derivative (Compound 73 in source) | CDK2 | 44 | [3][4] |
| CDK1 | 86000 | [3][4] |
Table 2: Janus Kinase (JAK) Inhibitory Activity of Pyrimidine Analogs
| Compound ID | Core Structure Modification | Target Kinase | IC50 (nM) | Reference |
| R507 (33) | Amino-phenyl substituted pyrimidine | JAK1 | 2.1 | [5] |
| JAK2 | 12 | [5] | ||
| JAK3 | 923 | [5] | ||
| TYK2 | 12 | [5] |
Table 3: Polo-like Kinase 4 (PLK4) Inhibitory Activity of a Pyrimidin-2-amine Analog
| Compound ID | Core Structure Modification | Target Kinase | IC50 (µM) | Reference |
| Compound 8h | Complex aminopyrimidine core | PLK4 | 0.0067 | [6] |
Experimental Protocols
The following are detailed methodologies for key in vitro kinase inhibition assays that are commonly used to evaluate the potency of compounds like the this compound analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in luminescence indicates higher kinase activity, while a strong luminescent signal suggests inhibition.[7]
Materials:
-
Test compounds (serially diluted in DMSO)
-
Kinase (e.g., CDK2/Cyclin E, JAK1)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, flat-bottom assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Plating: Add a small volume (e.g., 1 µL) of serially diluted test compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Radiometric Filter Binding Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Test compounds
-
Kinase and substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, test compound, and reaction buffer.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at a specific temperature for a set time.
-
Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate where the phosphorylated substrate binds.
-
Washing: Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 values by analyzing the reduction in substrate phosphorylation at different compound concentrations.[8]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Signaling Pathway
The diagram below depicts a simplified representation of the Cyclin-Dependent Kinase (CDK) pathway, which is crucial for cell cycle regulation and a common target for pyrimidine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 6-Isopropyl-2-methylpyrimidin-4-amine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative analysis of key analytical methods for validating the purity of 6-Isopropyl-2-methylpyrimidin-4-amine, a substituted pyrimidine derivative. The following sections detail the experimental protocols, present comparative data, and illustrate the validation workflow to aid in selecting the most appropriate analytical strategy.
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1][2][3] This ensures that the method consistently produces reliable, accurate, and reproducible results.[2] For pharmaceutical analysis, key validation parameters, as outlined by the International Council on Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]
Comparison of Analytical Methods
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on factors such as the nature of the impurities, the required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful and commonly used techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry. | Provides structural information based on the magnetic properties of atomic nuclei, allowing for identification and quantification of the main component and impurities. |
| Specificity | High, can separate structurally similar impurities. | Very high, provides mass-to-charge ratio for identification. | High, provides detailed structural information. |
| Sensitivity | Good (typically ppm levels). | Excellent (can reach ppb levels). | Moderate, generally less sensitive than chromatographic methods. |
| Quantitation | Excellent, highly accurate and precise. | Good, can be quantitative with appropriate standards. | Good for quantification of major components (qNMR). |
| Typical LOD | ~0.01% | ~0.001% | ~0.1% |
| Typical LOQ | ~0.03% | ~0.003% | ~0.3% |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Primary Application | Routine purity testing and impurity quantification. | Identification and quantification of volatile impurities and degradation products. | Structural elucidation and confirmation, quantification of major components. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination
This method is designed for the routine analysis of this compound purity and the quantification of related impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent, Shimadzu)[4]
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase (at initial conditions) to a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample of this compound in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.[5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS, Thermo Fisher Q Exactive GC)[5]
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents and Materials:
-
Methanol (GC grade)
-
Sample of this compound
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard if necessary.
Visualizing the Workflow and Method Selection
To better understand the process of analytical method validation and the logic behind choosing a particular method, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. wjarr.com [wjarr.com]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
comparative efficacy of different synthetic routes to 6-substituted pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize the pyrimidine ring, particularly at the 6-position, is crucial for the development of novel drug candidates with tailored pharmacological profiles. This guide provides a comparative analysis of the most prevalent synthetic strategies for introducing substituents at the C6 position of the pyrimidine ring, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Substrate Scope | Common Starting Materials |
| Metal-Catalyzed Cross-Coupling | Versatile for C-C and C-heteroatom bond formation. Wide range of catalysts and coupling partners available. | Good to Excellent (60-95%) | Broad, tolerates many functional groups. | 6-Halopyrimidines, pyrimidine C-H bonds |
| Nucleophilic Aromatic Substitution (SNAr) | Economical and scalable. Effective for introducing heteroatom nucleophiles. | Moderate to Good (50-90%) | Best with electron-withdrawing groups on the ring. Nucleophile choice is critical. | 6-Halopyrimidines, 6-sulfonylpyrimidines |
| Pyrimidine Ring Construction (Cyclocondensation) | Builds the substituted ring from acyclic precursors. Allows for high substitution pattern control. | Good to Excellent (70-95%) | Dependent on the availability of substituted precursors. | 1,3-Dicarbonyl compounds, amidines, ureas, β-enaminones |
| Deconstruction-Reconstruction | Novel approach for late-stage functionalization and diversification. | Moderate to Good (Yields vary) | Emerging method, scope is still being explored. | Pre-existing pyrimidine-containing molecules |
I. Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the synthesis of 6-substituted pyrimidines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. It is a widely used method for the synthesis of 6-aryl and 6-heteroarylpyrimidines.
Experimental Protocol: Synthesis of 6-Aryl-2,4-diaminopyrimidine [1]
-
Reaction Setup: To a flask are added 6-chloro-2,4-diaminopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and sodium carbonate (2.0 mmol).
-
Solvent: A mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added.
-
Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere for 12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 6-aryl-2,4-diaminopyrimidine.
-
Yields: Moderate to good yields are typically obtained, depending on the nature of the arylboronic acid.
B. Sonogashira Coupling
The Sonogashira coupling involves the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide, providing a route to 6-alkynylpyrimidines.
Experimental Protocol: General Procedure for Sonogashira Coupling of 6-Iodopyrimidine
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen) are added the 6-iodopyrimidine (1.0 eq), the terminal alkyne (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Base: Anhydrous triethylamine (Et₃N) is added as both the solvent and the base.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4-12 hours, with the progress monitored by TLC.
-
Work-up and Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
C. Direct C-H Arylation
Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of the pyrimidine ring, offering a more atom- and step-economical approach to 6-arylpyrimidines.
Experimental Protocol: Palladium-Catalyzed C6-Selective C-H Arylation of a Pyrrolo[2,3-d]pyrimidine Derivative [2]
-
Reaction Setup: A mixture of the pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv), aryl iodide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), a bidentate pyridine-pyridine ligand (0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) is placed in a reaction vial.
-
Solvent: Anhydrous 1,4-dioxane is added.
-
Reaction Conditions: The vial is sealed and the mixture is stirred at 120 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to yield the 6-aryl product.
II. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and cost-effective method for introducing heteroatom nucleophiles at the 6-position of the pyrimidine ring. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring and the presence of a good leaving group, such as a halogen or a sulfonyl group.
Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the pyrimidine ring.
Experimental Protocol: SNAr of 6-Chloropyrimidine with an Amine
-
Reaction Setup: In a sealed tube, the 6-chloropyrimidine derivative (1.0 equiv) is dissolved in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Reagents: The amine nucleophile (1.1-1.5 equiv) and a base, such as triethylamine or diisopropylethylamine (DIPEA, 1.5-2.0 equiv), are added.
-
Reaction Conditions: The mixture is heated, often using microwave irradiation, to a temperature ranging from 80 to 150 °C for a period of 1 to 12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by crystallization or column chromatography.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of aminopyrimidine compounds structurally related to 6-Isopropyl-2-methylpyrimidin-4-amine. Due to a lack of publicly available cytotoxicity data for this compound, this document focuses on analogous compounds to provide insights into the potential cytotoxic profiles of this chemical class. The information presented is intended to support research and drug development efforts in the field of oncology.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of various aminopyrimidine derivatives against a range of human cancer cell lines. These compounds have been selected for their structural similarity to this compound, featuring a core pyrimidine ring with an amino group at position 4 and various substitutions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5-arylethylidene-aminopyrimidine-2,4-dione (Compound 4) | MDA-MB-231 | Breast Cancer | 0.4 | Methotrexate | 2.79 |
| HT-29 | Colorectal Adenocarcinoma | 0.79 | Methotrexate | 0.99 | |
| U-937 | Renal Cancer | 1.85 | Methotrexate | 1.22 | |
| 5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) | MDA-MB-231 | Breast Cancer | 0.4 | Methotrexate | 2.79 |
| 2-(4-bromophenyl)triazole thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine (Compound 10b) | MCF-7 | Breast Cancer | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 2-(anthracen-9-yl)triazole thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine (Compound 10e) | MCF-7 | Breast Cancer | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| Pyrimidine derivative (Compound 3b) | PC3 | Prostate Carcinoma | 21 | Vinblastine sulfate | Not specified |
| 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives | Various | Various Cancers | Potent activity | Not specified | Not specified |
| N-Benzyl-2-phenylpyrimidin-4-amine derivative with 2-isopropyl group (Compound 28) | - | - | 0.180 | - | - |
Experimental Protocols
The most frequently cited method for determining the in vitro cytotoxicity of the compounds listed above is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol for MTT Assay [1][2]
-
Cell Seeding:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116) are harvested from culture.
-
A single-cell suspension is prepared, and cell viability is confirmed using a method like the trypan blue exclusion assay.[2]
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the compounds are prepared in the complete growth medium.
-
The medium from the seeded cells is removed, and the cells are treated with various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
-
Potential Signaling Pathways
While the specific signaling pathways affected by this compound are not documented, related aminopyrimidine derivatives have been shown to exert their cytotoxic effects by modulating various cellular signaling pathways critical for cancer cell proliferation and survival. One such prominent pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: General EGFR signaling pathway inhibited by some aminopyrimidine derivatives.
Other pyrimidine derivatives have been reported to target pathways involving BRD4 and PLK1, which are crucial for cell cycle progression and gene expression, leading to apoptosis in cancer cells.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity study.
Caption: A standard workflow for determining in vitro cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Selectivity Profile of Pyrimidine-Based Inhibitors: A Representative Analysis
Disclaimer: As of December 2025, comprehensive kinase selectivity profiling data for 6-Isopropyl-2-methylpyrimidin-4-amine is not publicly available in peer-reviewed literature or public databases. To fulfill the request for a comparative guide, this document presents a representative kinase selectivity profile using Fedratinib (TG101348) , a well-characterized pyrimidine-based inhibitor. This guide is intended to serve as a template, illustrating how such data is typically presented and interpreted for researchers, scientists, and drug development professionals.
Introduction to Kinase Selectivity Profiling
The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. A critical attribute of any kinase inhibitor is its selectivity—the ability to inhibit the intended target kinase with high potency while minimizing off-target effects on other kinases in the human kinome. Non-selective inhibitors can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, comprehensive kinase selectivity profiling early in the drug development process is essential to understand a compound's mechanism of action, predict potential side effects, and guide lead optimization.
This guide provides a comparative framework for evaluating the kinase selectivity of pyrimidine-scaffold compounds, using Fedratinib as a case study.
Comparative Kinase Inhibition Data
Fedratinib (TG101348) is a selective inhibitor of Janus-associated kinase 2 (JAK2). Its selectivity has been evaluated against other members of the JAK family and other related kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Fedratinib against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Target Kinase | Fedratinib (TG101348) IC50 (nM) | Reference(s) |
| Primary Target | ||
| JAK2 | 3 | [1][2] |
| JAK2 (V617F mutant) | 3 | [1][2] |
| JAK Family Kinases | ||
| JAK1 | 105 | [1][2] |
| JAK3 | 1002 | [1][2] |
| Other Kinases | ||
| FLT3 | 15 | [2] |
| RET | 48 | [2] |
Data Interpretation: The data clearly demonstrates that Fedratinib is a potent inhibitor of both wild-type JAK2 and its common V617F mutant, with an IC50 of 3 nM.[1][2] The compound exhibits significant selectivity for JAK2 over other JAK family members, being 35-fold less active against JAK1 and over 334-fold less active against JAK3.[1][2] Fedratinib also shows potent inhibition of other kinases like FLT3 and RET, indicating a polypharmacological profile that could contribute to its overall therapeutic effect or potential off-target liabilities.[2]
Experimental Protocols for Kinase Selectivity Profiling
A variety of methods are available for kinase selectivity profiling. One widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. This assay is universal for any ADP-generating enzyme and is amenable to high-throughput screening.
Protocol: ADP-Glo™ Kinase Assay
This protocol is a representative example for determining the IC50 value of an inhibitor against a specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the kinase being tested.
-
Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
-
Inhibitor Dilution Series: Create a serial dilution of the test compound (e.g., Fedratinib) in kinase buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction.
-
ADP-Glo™ Reagent: Prepare according to the manufacturer's instructions. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Kinase Detection Reagent: Prepare according to the manufacturer's instructions. This reagent converts the ADP generated into ATP and produces a luminescent signal.
2. Kinase Reaction (in a 384-well plate):
-
Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the diluted kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
3. Signal Detection:
-
After the incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value.
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the ADP-Glo™ Kinase Assay for IC50 determination.
Relevant Signaling Pathway Diagram
Since Fedratinib is a JAK2 inhibitor, the JAK-STAT signaling pathway is the primary target. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating processes like cell proliferation, differentiation, and immunity.[3][4]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Fedratinib.
References
Confirming the Identity of 6-Isopropyl-2-methylpyrimidin-4-amine: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical identity of a compound is a critical step in the research and development pipeline. This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) with other common analytical techniques for the structural confirmation of 6-Isopropyl-2-methylpyrimidin-4-amine, a substituted pyrimidine derivative.
High-resolution mass spectrometry has become an indispensable tool in pharmaceutical and chemical analysis due to its exceptional accuracy and sensitivity.[1][2] This guide will delve into the application of HRMS for the definitive identification of this compound, presenting supporting data and comparing its performance against alternative methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Power of High-Resolution Mass Spectrometry
HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with extraordinary precision, typically to within a few parts per million (ppm).[2] This high mass accuracy allows for the unambiguous determination of a compound's elemental composition, a fundamental piece of information for its identification.[1][3]
For this compound, with a molecular formula of C₈H₁₃N₃, the theoretical exact mass of its protonated form ([M+H]⁺) is 152.1182. An HRMS instrument can measure this value with a very small margin of error, providing strong evidence for the compound's identity.
Fragmentation Analysis: A Deeper Look into Molecular Structure
Beyond accurate mass measurement of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, a unique "fingerprint" of the molecule can be obtained.
For this compound, the primary fragmentation pathways are expected to involve the pyrimidine ring and its substituents. The amino group makes the molecule susceptible to characteristic fragmentation patterns.[4] A plausible fragmentation pattern, based on the analysis of similar structures and general fragmentation rules for amines, would involve the loss of neutral molecules or radical species from the isopropyl and methyl groups, as well as cleavages within the pyrimidine ring itself. A mass spectrum of the closely related tautomer, 2-isopropyl-6-methyl-pyrimidin-4-ol, shows significant peaks at m/z 153.1019 ([M+H]⁺), 138.0766, and 137.07, indicating losses from the parent molecule that can help predict the fragmentation of the target amine.
Performance Comparison: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a comprehensive approach to structural confirmation often involves orthogonal techniques. The following table summarizes the key performance characteristics of HRMS, NMR, and UV-Vis spectroscopy for the identification of small molecules like this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy |
| Information Provided | Elemental composition (from accurate mass), molecular weight, and structural information (from fragmentation).[1][3] | Detailed 3D molecular structure and connectivity of atoms. | Information about electronic transitions, presence of chromophores (e.g., aromatic rings).[5][6] |
| Mass Accuracy | Excellent (< 5 ppm typical).[7] | Not applicable. | Not applicable. |
| Resolution | High to ultra-high (10,000 - >100,000 FWHM).[8] | High, allows for distinction of chemically similar protons/carbons. | Low, often broad absorption bands. |
| Sensitivity | Very high (pg to fg range).[9][10] | Lower sensitivity, requires more sample (µg to mg range).[[“]] | Moderate sensitivity (µg/mL to ng/mL range).[6] |
| Specificity | Very high, based on accurate mass and fragmentation pattern. | Very high, provides unambiguous structural information. | Low, many compounds can have similar spectra. |
| Sample Requirement | Minimal, can be coupled with LC for complex mixtures.[12] | Requires pure sample in a suitable deuterated solvent. | Requires a pure sample in a UV-transparent solvent. |
| Analysis Time | Fast, typically a few minutes per sample. | Slower, can range from minutes to hours depending on the experiment. | Very fast, typically seconds to minutes per sample. |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS)
A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method is ideal for the analysis of this compound, especially from complex matrices.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted to a working concentration of 1 µg/mL with the initial mobile phase.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Mode: Full scan for accurate mass measurement of the parent ion, followed by data-dependent MS/MS for fragmentation analysis.
-
Resolution: > 60,000 FWHM.
-
Mass Accuracy: Calibrated to < 5 ppm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To establish correlations between protons and carbons for unambiguous structure elucidation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can confirm the presence of the pyrimidine ring system, which contains a chromophore that absorbs UV light.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-transparent solvent like ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Analysis: Scan the sample from 200 to 400 nm to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound. For pyrimidine derivatives, λmax values are typically observed in the 250-280 nm range.
Visualizing the Workflow and Logic
Figure 1. Workflow for the confirmation of this compound identity using LC-HRMS.
Figure 2. Logical relationship of analytical techniques for compound identity confirmation.
Conclusion
High-resolution mass spectrometry stands out as a premier technique for the rapid and definitive confirmation of the identity of small molecules like this compound. Its ability to provide both accurate mass for elemental composition determination and detailed fragmentation patterns for structural elucidation in a single, highly sensitive analysis is unparalleled. While NMR spectroscopy remains the gold standard for complete structural determination and UV-Vis spectroscopy offers a simple and rapid check for the presence of the pyrimidine chromophore, HRMS provides the most compelling and efficient evidence for confirming the molecular identity, making it an essential tool in the modern drug discovery and development landscape.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem-agilent.com [chem-agilent.com]
- 11. consensus.app [consensus.app]
- 12. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Isopropyl-2-methylpyrimidin-4-amine: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Isopropyl-2-methylpyrimidin-4-amine (CAS No. 95206-97-6), a substituted pyrimidine derivative. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS), these procedures are based on the known hazards associated with this compound and general best practices for the disposal of solid amine and pyrimidine-based chemical waste.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The known hazard classifications for this compound indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or respiratory irritation occurs, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
Segregate this solid waste from other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents.[2]
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled with the full chemical name, CAS number (95206-97-6), and appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Store the sealed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.[2]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical identity and known hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company, including waste manifests, as required by institutional and regulatory protocols.
-
Quantitative Data Summary
The following table summarizes the known hazard information for this compound.
| Hazard Category | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 6-Isopropyl-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for 6-Isopropyl-2-methylpyrimidin-4-amine (CAS No. 95206-97-6). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data for this compound and structurally similar chemicals, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. The following personal protective equipment is mandatory when handling this substance.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to prevent contact with eyes. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][2] |
| Skin Protection | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Lab Coat | A full-sleeved lab coat is required to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a Well-Ventilated Area | All handling of this chemical should occur in a certified chemical fume hood to minimize inhalation exposure.[2] |
| Respirator (if necessary) | If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Safe Handling and Operational Plan
A systematic approach to handling this chemical is crucial for minimizing risk. The following workflow outlines the key steps for safe usage in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
